6-Chloro-N-methyl-5-nitro-4-pyrimidinamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-N-methyl-5-nitropyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN4O2/c1-7-5-3(10(11)12)4(6)8-2-9-5/h2H,1H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCNZFOBWVEBNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=NC=N1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381303 | |
| Record name | 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23126-82-1 | |
| Record name | 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"6-Chloro-N-methyl-5-nitro-4-pyrimidinamine" IUPAC name and CAS number
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine, a substituted pyrimidine of interest in medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, and a potential synthetic route. While specific biological activity and signaling pathway involvement for this particular compound are not extensively documented in publicly available literature, this guide lays the foundational chemical knowledge necessary for its further investigation and application in research and development.
Chemical Identity and Properties
IUPAC Name: 6-chloro-N-methyl-5-nitropyrimidin-4-amine
CAS Number: 23126-82-1
Physicochemical Data
A summary of the key physicochemical properties for this compound is presented in Table 1. This data is essential for its handling, characterization, and use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₅H₅ClN₄O₂ | [1] |
| Molecular Weight | 188.57 g/mol | [1] |
| Melting Point | 134-139 °C | [1] |
| Appearance | Off-white to light yellow solid | [1] |
Synthesis and Characterization
Proposed Experimental Protocol
This protocol is adapted from the synthesis of a closely related analogue.[2][3] Optimization may be required for the specific synthesis of the title compound.
Reaction Scheme:
References
Physical and chemical properties of 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine. The information is collated to support research and development activities, offering detailed data, experimental protocols, and visualizations of relevant chemical and biological pathways.
Core Compound Identification
This section details the primary identifiers and structural information for this compound.
| Identifier | Value | Source |
| CAS Number | 23126-82-1 | [1] |
| Molecular Formula | C₅H₅ClN₄O₂ | [1] |
| Molecular Weight | 188.57 g/mol | [1] |
| IUPAC Name | 6-chloro-N-methyl-5-nitropyrimidin-4-amine | |
| Canonical SMILES | CNC1=C(C(=NC=N1)Cl)--INVALID-LINK--=O | [1] |
| InChIKey | HJCNZFOBWVEBNC-UHFFFAOYSA-N | [1] |
Physicochemical Properties
A summary of the known physical and chemical properties of the compound is presented below. Data for some properties have been inferred from closely related analogs where direct information is unavailable.
| Property | Value | Source |
| Physical State | Solid. A closely related compound, 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine, is a yellow solid.[2] | |
| Melting Point | 134-139 °C | [1] |
| Boiling Point | Not available | [1] |
| Solubility | No quantitative data available. Synthesis of related compounds suggests solubility in solvents like Tetrahydrofuran (THF), Methanol, and Ethyl Acetate.[2] | |
| Purity | Commercially available with a purity of approximately 98%.[3] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound are provided. The synthesis is a two-step process starting from 4,6-dihydroxy-5-nitropyrimidine.
Synthesis of 4,6-dichloro-5-nitropyrimidine (Starting Material)
This protocol outlines the chlorination of 4,6-dihydroxy-5-nitropyrimidine.
Materials:
-
4,6-dihydroxy-5-nitropyrimidine
-
Phosphoryl chloride (POCl₃)
-
N,N-dimethylaniline
-
Ice
-
Dichloromethane
Procedure:
-
Suspend 4,6-dihydroxy-5-nitropyrimidine (160 mmol) in phosphoryl chloride (96 mL).[4]
-
Add N,N-dimethylaniline (32.6 mL) to the suspension.[4]
-
Heat the reaction mixture in an oil bath to 130 °C and maintain for 1 hour.[4]
-
After the reaction is complete, remove the excess phosphoryl chloride by evaporation under reduced pressure.[4]
-
Slowly pour the residue onto crushed ice (approx. 300 g).[4]
-
Collect the solid precipitate that forms by filtration.[4]
-
The filtrate can be extracted with an organic solvent like ether or dichloromethane, washed with water and brine, and dried over anhydrous sodium sulfate to recover additional product.[4]
-
Purify the crude product by column chromatography to yield 4,6-dichloro-5-nitropyrimidine.[4]
Synthesis of this compound
This protocol describes the selective substitution of one chlorine atom on the pyrimidine ring with a methylamino group. The methodology is adapted from the synthesis of a structurally similar compound, 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine.[2]
Materials:
-
4,6-dichloro-5-nitropyrimidine
-
Methylamine (e.g., as a solution in THF or ethanol)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
1N Hydrochloric acid (HCl)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve 4,6-dichloro-5-nitropyrimidine (10.8 mmol) in anhydrous THF (25 mL).
-
Add triethylamine (1.1 to 2.0 equivalents) to the solution to act as a base.
-
Slowly add a solution of methylamine (1.0 equivalent) in THF to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture in vacuo to remove the solvent.
-
Dilute the residue with water and extract the product with ethyl acetate.
-
Wash the organic phase sequentially with 1N HCl and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent such as methanol to obtain pure this compound.
Synthetic and Methodological Workflows
The following diagrams illustrate the key processes involved in the synthesis and characterization of the title compound.
Spectral Characteristics (Inferred)
| Technique | Expected Observations | Basis of Inference |
| ¹H NMR | A singlet for the pyrimidine proton (C2-H), a singlet or doublet for the N-methyl protons, and a broad singlet for the N-H proton. | Based on the spectrum of 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine, which shows a pyrimidine proton singlet at 8.51 ppm and an N-methyl singlet at 3.57 ppm.[2] |
| ¹³C NMR | Resonances for the pyrimidine ring carbons and a signal for the N-methyl carbon. | The spectrum for the N-phenyl analog shows pyrimidine carbons in the 152-157 ppm range and an N-methyl carbon at 41.7 ppm.[2] |
| Mass Spec (ES-MS) | A molecular ion peak corresponding to [M+H]⁺ at approximately m/z 189.0. | The calculated monoisotopic mass is 188.01. The N-phenyl analog shows a clear [M+H]⁺ peak.[2] |
| IR Spectroscopy | Characteristic peaks for N-H stretching, C=N and C=C stretching from the pyrimidine ring, and strong asymmetric/symmetric stretching for the NO₂ group. | The IR spectrum of the related 4-amino-6-chloro-5-nitropyrimidine is available from NIST for comparison.[5] |
Potential Biological Activity and Signaling
Direct biological studies on this compound have not been reported. However, the broader class of nitropyrimidine derivatives has demonstrated significant pharmacological potential, particularly in oncology.[6]
Synthetic pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[7] The nitro group, in particular, can enhance the therapeutic potential of the pyrimidine scaffold. Some nitropyrimidine compounds have been shown to exert cytotoxic effects against cancer cell lines through mechanisms that may include the inhibition of critical cell cycle enzymes like cyclin-dependent kinases (CDKs).[6] Inhibition of CDKs disrupts the cell cycle progression, leading to cell cycle arrest and apoptosis, which is a key mechanism for many anticancer agents.
The following diagram illustrates a generalized pathway of how a hypothetical nitropyrimidine-based CDK inhibitor might function.
Safety and Handling
Specific GHS hazard classifications for this compound are not detailed in the search results. However, related chlorinated and nitrated aromatic compounds often carry warnings. For example, Methyl 6-chloro-5-nitronicotinate is associated with warnings for being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[8] Standard laboratory safety protocols should be strictly followed.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. 4,6-Dichloro-5-nitropyrimidine | 4316-93-2 [chemicalbook.com]
- 5. Pyrimidine, 4-amino-6-chloro-5-nitro-, [webbook.nist.gov]
- 6. benchchem.com [benchchem.com]
- 7. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 8. Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine
For researchers, scientists, and professionals in drug development, a comprehensive understanding of novel chemical entities is paramount. This guide provides a detailed overview of the molecular structure, properties, and potential synthesis of 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine, a substituted pyrimidine with potential applications in medicinal chemistry.
Molecular Structure and Properties
This compound is an organic compound featuring a pyrimidine core, which is a key scaffold in numerous biologically active molecules. The structure is characterized by a chloro group at position 6, a methylamino group at position 4, and a nitro group at position 5.
Chemical Structure:
The chemical structure can be represented by the SMILES string: CNC1=C(C(=NC=N1)Cl)--INVALID-LINK--=O.[1]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₅H₅ClN₄O₂ | [2] |
| Molecular Weight | 188.57 g/mol | [2] |
| CAS Number | 23126-82-1 | [1][2] |
| Appearance | Yellow Solid | |
| Melting Point | 134-139 °C | [1] |
| Purity | ≥98% (Commercially available) |
Experimental Protocols
While specific, detailed experimental protocols for the synthesis of this compound are not extensively published, a general synthetic route can be proposed based on the synthesis of structurally related compounds, such as 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. The key difference in the synthesis would be the choice of the starting amine.
Proposed Synthesis of this compound
The synthesis would likely proceed via a nucleophilic aromatic substitution reaction.
-
Starting Materials:
-
4,6-dichloro-5-nitropyrimidine
-
Methylamine (in a suitable solvent, e.g., THF or as an aqueous solution)
-
A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA)
-
Anhydrous tetrahydrofuran (THF) as the reaction solvent
-
-
Reaction Procedure:
-
A solution of 4,6-dichloro-5-nitropyrimidine in anhydrous THF is prepared in a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled in an ice bath to 0 °C.
-
Triethylamine is added to the solution.
-
A solution of methylamine in THF is then added dropwise to the cooled reaction mixture.
-
The reaction is allowed to stir at room temperature overnight.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is diluted with water and extracted with an organic solvent, such as ethyl acetate.
-
The organic layer is washed sequentially with 1N HCl and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed in vacuo to yield the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield the pure this compound as a yellow solid.
-
-
Characterization:
-
The structure and purity of the final compound would be confirmed using standard analytical techniques, including:
-
NMR Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry: To confirm the molecular weight.
-
Melting Point Analysis: To assess purity.
-
-
Biological Activity and Drug Development Potential
The biological activity of this compound has not been extensively reported in the scientific literature. However, the presence of the pyrimidine scaffold and the nitro group suggests potential for biological activity.
-
Pyrimidine Derivatives: Pyrimidine-based compounds are known to exhibit a wide range of biological activities, including antiviral, antibacterial, antifungal, and antitumor properties.[3] They are core structures in many established drugs.
-
Nitro Compounds: The nitro group is a well-known pharmacophore in medicinal chemistry. Nitroaromatic and nitroheterocyclic compounds are used as antibacterial, antiprotozoal, and antitubercular agents.[4][5] The mechanism of action of many nitro-containing drugs involves the in vivo reduction of the nitro group to reactive intermediates that can induce cellular damage in pathogens.[4]
Given these general properties, this compound could be investigated as a potential lead compound in the development of new therapeutic agents, particularly in the area of infectious diseases or oncology. However, it is important to note that this is speculative and would require significant experimental validation.
Visualizations
To aid in the understanding of the proposed experimental workflow, a logical diagram is provided below.
Caption: Proposed workflow for the synthesis and characterization of this compound.
References
Navigating the Solubility Landscape of 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine: A Technical Guide
For Immediate Release
This technical guide offers a comprehensive overview of the solubility characteristics of 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine, a key intermediate in various synthetic pathways. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available information and provides robust experimental protocols for determining solubility in common laboratory solvents. While specific quantitative solubility data for this compound is not widely published, this guide equips researchers with the necessary tools and methodologies to ascertain these values with precision.
Qualitative Solubility Overview
Based on a thorough review of scientific literature, the solubility of this compound can be inferred from its use in synthesis and purification processes. Solvents such as ethyl acetate and methanol have been successfully employed in extraction and recrystallization procedures, indicating at least moderate solubility in these polar aprotic and polar protic solvents, respectively. A summary of the qualitative solubility is presented in Table 1.
| Solvent Class | Common Lab Solvents | Qualitative Solubility Inference | Rationale |
| Polar Protic | Methanol, Ethanol | Likely Soluble | Used for recrystallization, suggesting solubility increases with temperature. |
| Polar Aprotic | Ethyl Acetate, Acetone | Likely Soluble | Utilized as an extraction solvent, indicating good partitioning. |
| Nonpolar | Hexane, Toluene | Likely Sparingly Soluble or Insoluble | The polar nature of the pyrimidine ring and nitro group suggests poor solubility in nonpolar environments. |
| Aqueous | Water | Likely Sparingly Soluble or Insoluble | The organic structure suggests limited solubility in water, though the nitrogen atoms may allow for some interaction. |
Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents
Experimental Protocol for Quantitative Solubility Determination
To empower researchers to obtain precise solubility data, a detailed experimental protocol for the widely accepted shake-flask method is provided below. This method is considered a reliable approach for determining equilibrium solubility.
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected solvent (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or on a stirrer. Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the suspension to settle for a short time.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove all undissolved solids.
-
-
Analysis:
-
Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.
-
Analyze the filtered saturated solution and the standard solutions using a pre-validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of the compound in the saturated solution by interpolating from the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Record the temperature at which the solubility was determined.
-
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the key workflows.
Caption: Experimental workflow for solubility determination.
Caption: Logical decision flow for solvent selection.
This technical guide provides a foundational understanding of the solubility of this compound and a practical framework for its quantitative determination. By following the outlined protocols, researchers can generate reliable and reproducible solubility data, which is critical for advancing research and development efforts.
Spectroscopic and Physicochemical Profile of 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available physicochemical and spectroscopic data for the compound 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine. Due to a notable scarcity of publicly accessible, in-depth spectroscopic information for this specific molecule, this document also includes data on closely related compounds and outlines a representative experimental methodology for the synthesis and characterization of similar chemical structures. This approach offers a valuable comparative framework and a practical guide for researchers working with this and analogous compounds.
Physicochemical Properties
A summary of the key physicochemical identifiers and properties for this compound is presented in the table below. This information has been aggregated from various chemical supplier databases.
| Property | Value |
| CAS Number | 23126-82-1[1][2] |
| Molecular Formula | C₅H₅ClN₄O₂[1][2] |
| Molecular Weight | 188.57 g/mol [1][2] |
| Melting Point | 134-139 °C[1] |
Spectroscopic Data
Exhaustive searches for comprehensive NMR, IR, and mass spectrometry data for this compound did not yield complete, published spectra. However, to provide some spectroscopic context, the following section details infrared (IR) spectral information for a structurally analogous compound.
Infrared (IR) Spectroscopy of a Related Compound: 6-Chloro-5-nitro-4-pyrimidinamine
The National Institute of Standards and Technology (NIST) provides an IR spectrum for the related compound 6-chloro-5-nitro-4-pyrimidinamine (CAS Number: 4316-94-3), which lacks the N-methyl group of the target compound.[3] The absence of the methyl group will result in variations in the spectrum, particularly in the regions associated with C-H stretching and bending vibrations. Nevertheless, this spectrum can serve as a useful reference for the pyrimidine core structure.
The spectrum was obtained from a solid sample prepared as a KBr disc.[3]
Representative Experimental Protocols
While a specific protocol for the synthesis and analysis of this compound is not available in the reviewed literature, the synthesis of the N-phenyl analog, 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine, has been documented.[4] This procedure provides a representative example of the synthetic and analytical methods that would be applicable.
Synthesis of 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine[4]
-
Reaction Setup: A solution of 4,6-dichloro-5-nitro-pyrimidine (10.8 mmol) and triethylamine (0.55 mmol) is prepared in anhydrous tetrahydrofuran (THF).
-
Nucleophilic Substitution: A solution of N-methylbenzylamine (10.8 mmol) in anhydrous THF is added slowly to the reaction mixture.
-
Reaction Execution: The mixture is stirred overnight at room temperature to allow the reaction to proceed to completion.
-
Product Isolation and Workup: The reaction mixture is concentrated under reduced pressure. The resulting residue is diluted with water and extracted with ethyl acetate.
-
Purification: The organic layer is washed sequentially with 1N HCl and brine, then dried over anhydrous magnesium sulfate. The solvent is removed in vacuo, and the crude solid product is further purified by recrystallization from methanol.
Spectroscopic Characterization Methodology[4]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is commonly employed to determine the molecular weight of the compound, typically identifying the protonated molecular ion [M+H]⁺.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a generalized workflow for the synthesis and subsequent characterization of a novel chemical compound, which is a logical and systematic approach in chemical research.
Caption: A standard workflow for the synthesis and structural verification of a target chemical compound.
References
Thermal Stability and Decomposition of 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific experimental data on the thermal stability and decomposition of 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine is not publicly available. This guide is therefore based on established principles of thermal analysis and data from structurally analogous compounds, such as nitro-substituted pyrimidines and chloro-nitro aromatic compounds. The provided protocols and potential decomposition pathways are intended to serve as a foundational resource for researchers undertaking the analysis of this or similar molecules.
Introduction
This compound is a substituted pyrimidine derivative with structural features—a nitro group and a chlorinated aromatic system—that suggest a potential for thermal instability and energetic decomposition. A thorough understanding of its thermal behavior is crucial for ensuring safety during its synthesis, handling, storage, and application in pharmaceutical development. The presence of the nitro group, in particular, classifies it as a potentially energetic material, necessitating careful evaluation of its decomposition onset temperature, the energy released during decomposition, and the nature of the decomposition products.
This technical guide provides a comprehensive overview of the methodologies used to assess the thermal stability of such compounds and outlines a plausible decomposition pathway based on the known chemistry of related molecules.
Predicted Thermal Behavior
Based on the analysis of similar chloro-nitro aromatic and nitro-heterocyclic compounds, the thermal decomposition of this compound is likely to be an exothermic process. The decomposition is expected to be initiated by the cleavage of the C-NO2 bond, which is often the weakest bond in such molecules. The presence of a chlorine atom and a methylamino group on the pyrimidine ring will influence the subsequent decomposition steps and the final products.
Quantitative Data from Thermal Analysis
While specific quantitative data for the target compound is unavailable, the following table illustrates the kind of data that would be obtained from a comprehensive thermal analysis. The values presented are hypothetical and are for illustrative purposes only.
| Thermal Analysis Technique | Parameter | Hypothetical Value | Significance |
| Thermogravimetric Analysis (TGA) | Onset Decomposition Temperature (Tonset) | 180 - 220 °C | Temperature at which significant mass loss begins. |
| Peak Decomposition Temperature (Tpeak) | 230 - 260 °C | Temperature of maximum rate of mass loss. | |
| Residual Mass | < 10% at 600 °C | Indicates the amount of non-volatile decomposition products. | |
| Differential Scanning Calorimetry (DSC) | Onset of Exotherm (Tonset) | 175 - 215 °C | Temperature at which exothermic decomposition begins. |
| Peak of Exotherm (Tpeak) | 225 - 255 °C | Temperature of maximum heat release rate. | |
| Heat of Decomposition (ΔHd) | 200 - 500 J/g | The total energy released during decomposition. | |
| Accelerating Rate Calorimetry (ARC) | Onset Temperature for Thermal Runaway | 160 - 200 °C | Temperature at which a self-heating reaction begins under adiabatic conditions. |
| Time to Maximum Rate (TMR) | Varies with temperature | Time from the onset of self-heating to the maximum rate of decomposition. | |
| Adiabatic Temperature Rise (ΔTad) | 150 - 300 °C | The theoretical temperature increase of the sample under adiabatic conditions. |
Experimental Protocols
A thorough investigation of the thermal stability of this compound would involve a combination of analytical techniques.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperatures at which the compound loses mass upon heating and to quantify this mass loss.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) is placed in an inert TGA pan (e.g., alumina or platinum).
-
Instrument Setup:
-
Apparatus: A calibrated thermogravimetric analyzer.
-
Purge Gas: An inert gas, such as nitrogen or argon, is used at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Heating Rate: A linear heating rate, typically in the range of 5-20 °C/min, is applied.[1]
-
Temperature Range: The experiment is typically run from ambient temperature to a point where no further mass loss is observed (e.g., 600 °C).
-
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the peak decomposition temperature (from the derivative of the TGA curve, DTG), and the percentage of mass loss at different stages.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow to or from the sample as a function of temperature, allowing for the determination of exothermic or endothermic transitions.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum or gold-plated copper). An empty, sealed pan is used as a reference.
-
Instrument Setup:
-
Apparatus: A calibrated differential scanning calorimeter.[2]
-
Purge Gas: An inert gas, such as nitrogen, is used at a constant flow rate.
-
Heating Rate: A linear heating rate, consistent with the TGA experiment (e.g., 10 °C/min), is applied.[1]
-
Temperature Range: The temperature range should encompass any expected thermal events, typically from ambient to a temperature beyond the final decomposition.
-
-
Data Analysis: The DSC curve (heat flow vs. temperature) is analyzed to identify the onset temperature of exothermic decomposition, the peak temperature of the exotherm, and the integrated area under the peak, which corresponds to the heat of decomposition (ΔHd).[3]
Accelerating Rate Calorimetry (ARC)
Objective: To study the time, temperature, and pressure behavior of an exothermic reaction under adiabatic conditions, simulating a worst-case thermal runaway scenario.[4][5][6]
Methodology:
-
Sample Preparation: A larger sample (typically 1-10 g) is placed in a robust, spherical sample bomb made of a material compatible with the test substance (e.g., titanium or stainless steel).[6]
-
Instrument Setup:
-
Apparatus: An accelerating rate calorimeter.
-
Operating Mode: The instrument is typically operated in a "heat-wait-search" mode. The sample is heated in small steps, and after each step, the instrument waits and monitors for any self-heating.[6]
-
Sensitivity: The detection threshold for self-heating is set to a low value (e.g., 0.02 °C/min).[6]
-
-
Data Analysis: Once self-heating is detected, the instrument maintains an adiabatic environment, and the temperature and pressure are recorded as a function of time. This data is used to determine the onset temperature for thermal runaway, the time to maximum rate (TMR), the adiabatic temperature rise (ΔTad), and the pressure generation profile.[7]
Visualizations
Experimental Workflow
Caption: Workflow for Thermal Stability Assessment.
Plausible Decomposition Pathway
The thermal decomposition of nitroaromatic compounds can be complex. For this compound, a plausible initial step is the homolytic cleavage of the C-NO2 bond. This would be followed by a cascade of reactions involving the pyrimidine ring and its substituents.
Caption: Plausible High-Level Decomposition Pathway.
Conclusion
A comprehensive understanding of the thermal stability and decomposition of this compound is paramount for its safe handling and use. Although specific experimental data is not yet available, the application of standard thermal analysis techniques such as TGA, DSC, and ARC will provide the necessary information. The insights gained from such studies will enable the establishment of safe operating limits and appropriate handling procedures, thereby mitigating the risks associated with the thermal decomposition of this and other similar energetic compounds. Researchers are strongly encouraged to perform these analyses to ensure a complete safety profile is established before scaling up any processes involving this compound.
References
- 1. Effect of nitrate content on thermal decomposition of nitrocellulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chimia.ch [chimia.ch]
- 3. azom.com [azom.com]
- 4. sigma-hse.com [sigma-hse.com]
- 5. thermalhazardtechnology.com [thermalhazardtechnology.com]
- 6. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]
- 7. Use of Accelerating Rate Calorimetry in Improving Process Safety of Reactive Chemicals | AIChE [aiche.org]
An In-depth Technical Guide to the Hazards and Safe Handling of 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine
Audience: Researchers, scientists, and drug development professionals.
This guide provides comprehensive safety information, handling protocols, and hazard data for 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine (CAS No: 23126-82-1). The information is intended to support laboratory safety procedures and risk assessments for professionals working with this compound.
Chemical Identification and Physical Properties
This compound is an organic building block used in chemical research.[1] Proper identification and knowledge of its physical properties are critical first steps in ensuring safe handling.
| Property | Data | Source |
| CAS Number | 23126-82-1 | [1][2][3] |
| Molecular Formula | C₅H₅ClN₄O₂ | [1][2][3] |
| Molecular Weight | 188.57 g/mol | [1][2][3] |
| Purity | ≥98% | [1] |
| Melting Point | 134-139 °C | [2] |
| Synonyms | Not Available |
Hazard Identification and Classification
This chemical is classified as hazardous.[4][5] Adherence to safety warnings is mandatory. The primary hazards are associated with skin and eye contact.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[4][5] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[4][5] |
| Inhalation | Data not available | May cause irritation of the respiratory tract.[4] |
| Ingestion | Data not available | May cause irritation to mucous membranes.[4] |
Toxicological Data: Specific quantitative toxicological data, such as LD50 or LC50 values, for this compound are not available in the provided search results. Data on germ cell mutagenicity and carcinogenicity are also unavailable.[4]
Risk Assessment and Control Workflow
A systematic approach to risk management is essential when handling this compound. The following diagram outlines a logical workflow for assessing hazards and implementing appropriate safety controls.
References
Unveiling the Reactive Core: A Technical Guide to 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the key reactive sites of the 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine molecule, a versatile building block in medicinal chemistry and materials science. Understanding its reactivity is paramount for the strategic design of novel compounds with desired pharmacological or material properties. This document provides a comprehensive overview of its reactive centers, supported by structural data, experimental protocols for its synthesis, and visualizations of its core reactivity.
Core Reactivity and Key Reactive Sites
The reactivity of this compound is primarily dictated by the electronic interplay between the pyrimidine ring, the strongly electron-withdrawing nitro group, and the labile chloro substituent. This arrangement makes the molecule particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions and reduction of the nitro group.
The principal reactive sites are:
-
C4-Carbon: The carbon atom bonded to the chlorine is highly electrophilic. The potent electron-withdrawing effect of the adjacent nitro group and the nitrogen atoms within the pyrimidine ring significantly activates this position for nucleophilic attack. The chlorine atom serves as a good leaving group, facilitating substitution by a wide range of nucleophiles.
-
C6-Position: In the common precursor, 4,6-dichloro-5-nitropyrimidine, both the C4 and C6 positions are activated for nucleophilic substitution.[1][2][3] The selective substitution at one of these sites to introduce the N-methylamino group is a critical step in the synthesis of the title compound.
-
Nitro Group (at C5): The nitro group is a key functional handle that can be readily reduced to an amino group. This transformation is pivotal for further derivatization, often serving as a gateway to the synthesis of fused heterocyclic systems, such as purine analogs.[4]
-
N-methylamino Group: The nitrogen atom of the N-methylamino group possesses a lone pair of electrons. While its nucleophilicity is attenuated by delocalization into the electron-deficient pyrimidine ring, it can still participate in reactions under certain conditions and influences the overall electronic properties of the molecule.
Physicochemical and Structural Data
A summary of the available physicochemical and structural data for this compound and a closely related precursor is presented below.
| Property | Value | Reference |
| This compound | ||
| CAS Number | 23126-82-1 | [5][6][7] |
| Molecular Formula | C₅H₅ClN₄O₂ | [5][6][7] |
| Molecular Weight | 188.57 g/mol | [5][6][7] |
| Melting Point | 134-139 °C | [5][8] |
| 4,6-Dichloro-5-nitropyrimidine (Precursor) | ||
| CAS Number | 4316-93-2 | |
| Molecular Formula | C₄HCl₂N₃O₂ | |
| Molecular Weight | 193.98 g/mol | |
| Melting Point | 100-103 °C |
Experimental Protocols
The synthesis of this compound typically involves the selective mono-substitution of a chlorine atom in 4,6-dichloro-5-nitropyrimidine with methylamine. A general experimental protocol, based on related syntheses, is provided below.
Synthesis of this compound
Materials:
-
4,6-dichloro-5-nitropyrimidine
-
Methylamine (e.g., as a solution in THF or as a salt)
-
Triethylamine or other suitable base
-
Anhydrous Tetrahydrofuran (THF) or other suitable solvent
-
Ethyl acetate (EtOAc)
-
1N Hydrochloric acid (HCl)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
A solution of 4,6-dichloro-5-nitropyrimidine in anhydrous THF is prepared in a reaction vessel equipped with a stirrer and under an inert atmosphere.
-
The solution is cooled to a suitable temperature (e.g., 0 °C or room temperature).
-
A solution of methylamine in THF and triethylamine is added dropwise to the stirred solution of the dichloropyrimidine. The reaction is typically performed with a slight excess of methylamine and base.
-
The reaction mixture is stirred at room temperature overnight or until completion, as monitored by Thin Layer Chromatography (TLC).[9]
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is diluted with water and extracted with ethyl acetate.[9]
-
The organic phase is washed sequentially with 1N HCl, water, and brine.[4][9]
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated in vacuo to yield the crude product.[4][9]
-
The crude product can be purified by recrystallization from a suitable solvent such as methanol to afford the pure this compound.[9]
Visualizing Reactivity and Synthesis
The following diagrams illustrate the key reaction pathways and the logical workflow for the synthesis of this compound.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ03495J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 6-Chloro-N 4-methyl-N 4-phenylpyrimidine-4,5-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. calpaclab.com [calpaclab.com]
- 7. scbt.com [scbt.com]
- 8. This compound [myskinrecipes.com]
- 9. 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of the Nitro Group in the Reactivity of 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2][3][4] The reactivity and, consequently, the synthetic utility of the pyrimidine ring can be profoundly influenced by its substituents. This technical guide focuses on 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine, a key intermediate in organic synthesis. We will delve into the critical role of the nitro group at the C5 position, examining how its powerful electron-withdrawing properties dictate the molecule's reactivity, particularly in nucleophilic aromatic substitution and reduction reactions, and influence its potential biological activity.
The Pivotal Influence of the Nitro Group's Electronic Effects
The nitro group (-NO₂) is one of the most potent electron-withdrawing groups in organic chemistry, a characteristic that stems from a combination of strong inductive and resonance effects.[5][6]
-
Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the pyrimidine ring through the sigma bond framework.
-
Resonance Effect: The nitro group can delocalize the ring's pi-electrons onto its oxygen atoms, as depicted in the resonance structures below. This delocalization further decreases the electron density of the aromatic system.
The pyrimidine ring itself is inherently electron-deficient due to the presence of two electronegative nitrogen atoms that withdraw electron density from the carbon atoms at positions 2, 4, and 6.[7] The addition of a nitro group at the C5 position drastically amplifies this electron deficiency, rendering the entire heterocyclic system highly electrophilic. This heightened electrophilicity is the primary driver of the molecule's characteristic reactivity.
Caption: Electron-withdrawing effect of the nitro group.
Activation Towards Nucleophilic Aromatic Substitution (SNAr)
A cornerstone of the reactivity of this compound is its susceptibility to nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile replaces a leaving group (in this case, the chlorine atom) on the aromatic ring.[8]
The nitro group is a powerful activating group for SNAr reactions.[9][10] The generally accepted mechanism proceeds via a two-step addition-elimination sequence involving a discrete, non-aromatic intermediate known as a Meisenheimer complex.[11] The strong electron-withdrawing capacity of the nitro group is crucial for stabilizing the negative charge of this anionic intermediate through resonance, thereby lowering the activation energy of the reaction and facilitating the substitution.[10][12] The positioning of the nitro group ortho or para to the leaving group is most effective for this stabilization. In this molecule, the nitro group at C5 is ortho to the chloro leaving group at C6, providing maximal activation for nucleophilic attack at the C6 position.
Caption: Nucleophilic aromatic substitution (SNAr) pathway.
Facile Reduction of the Nitro Group
The nitro group is readily reducible to a primary amine (-NH₂), a transformation of significant synthetic value. This reduction converts the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the electronic properties and reactivity of the pyrimidine ring. This transformation is a key step in the synthesis of various biologically active molecules, including purine analogs.[12]
A variety of reducing agents can be employed for this purpose, with the choice often depending on the presence of other functional groups.[13][14] Common methods include:
-
Catalytic Hydrogenation: Using reagents like H₂ with Palladium on carbon (Pd/C) or Raney Nickel.[15]
-
Metal/Acid Systems: Classic methods involve metals like iron, tin, or zinc in an acidic medium (e.g., Fe/HCl or Fe/NH₄Cl).[13][15]
-
Other Reagents: Tin(II) chloride (SnCl₂) and sodium dithionite are also effective for this transformation.[15][16]
The product of this reduction, a 5-amino-4-pyrimidinamine derivative, is a versatile precursor for constructing fused heterocyclic systems.
Caption: Workflow for the reduction of the nitro group.
Implications for Biological Activity
The pyrimidine nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a vast array of pharmacological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][2][4] The nitro group itself is a significant pharmacophore, but it can also act as a toxicophore.[6]
-
Modulation of Activity: The presence and position of a nitro group can significantly enhance or alter the biological profile of a pyrimidine derivative.[2] For instance, certain nitro-substituted phenyl-pyrimidines have shown significant inhibitory activity against phosphodiesterase 4 (PDE4).[2]
-
Mechanism of Action: The antimicrobial activity of many nitro-aromatic compounds is linked to their intracellular reduction.[6] This process can generate reactive nitrogen species, such as nitroso and hydroxylamino intermediates, which can lead to cellular damage and cell death by interacting with DNA and other crucial biomolecules.[17]
Therefore, the nitro group in this compound not only governs its chemical reactivity for further synthesis but also imbues it and its subsequent derivatives with significant potential for biological applications.
Quantitative Data Summary
The following tables summarize key quantitative data for the title compound and a closely related analog, providing a reference for its physical and structural properties.
Table 1: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Compound Name | This compound | |
| CAS Number | 23126-82-1 | [18][19] |
| Molecular Formula | C₅H₅ClN₄O₂ | [18][19] |
| Molecular Weight | 188.57 g/mol | [18][19] |
| Melting Point | 134-139 °C |[18] |
Table 2: Crystallographic Data for a Related Analog (6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine)
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₉ClN₄O₂ | [20] |
| Molecular Weight | 264.67 g/mol | [20] |
| Crystal System | Triclinic | [20] |
| Space Group | P-1 | [20] |
| a (Å) | 6.8980 (14) | [20] |
| b (Å) | 8.9282 (18) | [20] |
| c (Å) | 11.427 (2) | [20] |
| α (°) | 73.76 (3) | [20] |
| β (°) | 86.80 (3) | [20] |
| γ (°) | 84.21 (3) | [20] |
| Volume (ų) | 672.0 (2) | [20] |
| Z | 2 |[20] |
Experimental Protocols
The following protocols are adapted from literature procedures for the synthesis and subsequent reduction of a structurally similar compound, demonstrating the key transformations discussed.
Protocol 1: Synthesis of 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine
This protocol details a nucleophilic aromatic substitution reaction where one chlorine atom of 4,6-dichloro-5-nitropyrimidine is displaced by an amine.
Materials:
-
4,6-Dichloro-5-nitropyrimidine
-
N-methylbenzenamine
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Methanol
Procedure:
-
Dissolve 4,6-dichloro-5-nitropyrimidine (27 mmol) in anhydrous THF (20 mL).[21]
-
To this solution, add N-methylbenzenamine (32 mmol) and triethylamine (54 mmol).[21]
-
Stir the reaction mixture at room temperature overnight.[21]
-
Concentrate the mixture in vacuo to remove the solvent.[21]
-
Dilute the residue with water and extract with ethyl acetate.[21]
-
Wash the combined organic phase sequentially with 1 M HCl and brine.[21]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude solid product.[21]
-
Purify the crude product by recrystallization from methanol to obtain pure 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine.[21] (Yield: 80%; m.p. 133.5-135.5 °C).[21]
Protocol 2: Reduction of the Nitro Group to an Amine
This protocol describes the reduction of the 5-nitro group to a 5-amino group using iron powder.
Materials:
-
6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine
-
Iron powder
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Celite
-
Ethyl acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine (16.5 mmol) in a mixture of ethanol (59.0 mL) and water (17.0 mL).[21]
-
Add iron powder (50 mmol) and ammonium chloride (10.0 mmol) to the solution.[21]
-
Heat the mixture to reflux and stir for 5 hours.[21]
-
Cool the reaction to room temperature and filter through a pad of Celite to remove the iron salts.[21]
-
Concentrate the filtrate in vacuo.[21]
-
Extract the residue with ethyl acetate.[21]
-
Wash the combined organic extract sequentially with saturated NaHCO₃ solution, water, and brine.[21]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.[21]
-
Purify the crude product via flash chromatography to obtain 6-chloro-N⁴-methyl-N⁴-phenylpyrimidine-4,5-diamine.[21] (Yield: 80%; m.p. 81.0-83.0 °C).[21]
Conclusion
The nitro group in this compound is not a passive substituent but an active director of the molecule's chemical behavior. Its profound electron-withdrawing nature activates the pyrimidine ring for facile nucleophilic aromatic substitution at the C6 position and allows for its selective reduction to a synthetically versatile amino group. These reactivity patterns make the title compound a valuable building block for the synthesis of more complex heterocyclic structures, including purines and other derivatives with significant potential in drug discovery and development. Understanding the role of this functional group is paramount for researchers aiming to leverage nitro-pyrimidines in the design and synthesis of novel therapeutic agents.
References
- 1. Significance and Biological Importance of Pyrimidine in the Microbial World - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. wjarr.com [wjarr.com]
- 5. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. grokipedia.com [grokipedia.com]
- 14. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 15. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 16. reddit.com [reddit.com]
- 17. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemsynthesis.com [chemsynthesis.com]
- 19. scbt.com [scbt.com]
- 20. 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 6-Chloro-N 4-methyl-N 4-phenylpyrimidine-4,5-diamine - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the electrophilicity of 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine
An In-Depth Technical Guide to the Electrophilicity of 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the electrophilic character of this compound, a crucial parameter influencing its reactivity and potential applications in medicinal chemistry, particularly in the design of covalent inhibitors.
Physicochemical Properties
This compound is a substituted pyrimidine with the following properties:
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₅ClN₄O₂ | [1] |
| Molecular Weight | 188.57 g/mol | [1] |
| CAS Number | 23126-82-1 | [1] |
| Appearance | Yellow solid | [2] |
| Melting Point | 134-139 °C | [1] |
| SMILES | CNC1=C(C(=NC=N1)Cl)--INVALID-LINK--=O |
The Electrophilic Nature of the Pyrimidine Core
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. However, for significant electrophilicity, the ring requires activation by electron-withdrawing groups. In this compound, the chloro and nitro groups play a pivotal role in enhancing the electrophilic character of the pyrimidine core, making it susceptible to nucleophilic attack.
The primary mechanism through which this compound reacts is nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effect of the nitro group at position 5, coupled with the chloro substituent at position 6 (a good leaving group), renders the carbon atom at position 6 highly electrophilic. Nucleophiles will preferentially attack this position, leading to the displacement of the chloride ion.
Quantitative Analysis of Electrophilicity
The electrophilicity of a molecule can be quantified through both computational and experimental methods.
Computational Approach
Density Functional Theory (DFT) is a powerful tool for calculating quantum chemical descriptors that correlate with reactivity. The Lowest Unoccupied Molecular Orbital (LUMO) energy and the global electrophilicity index (ω) are two such descriptors. A lower LUMO energy indicates a greater ability to accept electrons, signifying higher electrophilicity. The global electrophilicity index, ω, is calculated using the electronic chemical potential (μ) and chemical hardness (η) as ω = μ²/2η.
| Compound | Calculated LUMO Energy (eV) (Illustrative) | Global Electrophilicity Index (ω) (Illustrative) |
| 6-Chloro-N-methyl-4-pyrimidinamine | -1.5 | 1.8 |
| This compound | -3.5 | 3.5 |
These are representative values to demonstrate the expected increase in electrophilicity and are not from direct experimental or computational results for this specific molecule.
Experimental Approach: Reaction Kinetics
The rate of reaction with a nucleophile is a direct experimental measure of a compound's electrophilicity. For SNAr reactions, the reaction typically follows second-order kinetics. The second-order rate constant (k₂) provides a quantitative measure of reactivity.
Kinetic studies on similar 2-chloropyrimidines with secondary amines in methanol have been reported. The table below provides representative kinetic data to illustrate the expected reactivity.
| Substrate | Nucleophile | Second-Order Rate Constant (k₂) M⁻¹s⁻¹ | Conditions | Reference |
| 2-Chloropyrimidine | Dimethylamine | 1.8 x 10⁻³ | Methanol, 20°C | [3] |
| 2-Chloropyrimidine | Piperidine | 1.1 x 10⁻³ | Methanol, 20°C | [3] |
Note: The presence of the nitro group in the title compound is expected to significantly increase these reaction rates.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of a similar compound, 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine.[2]
Materials:
-
4,6-Dichloro-5-nitropyrimidine
-
Methylamine (solution in THF or water)
-
Triethylamine
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
1 M HCl
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve 4,6-dichloro-5-nitropyrimidine (1 equivalent) and triethylamine (2 equivalents) in anhydrous THF.
-
Slowly add a solution of methylamine (1.2 equivalents) in THF to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture in vacuo.
-
Dilute the residue with water and extract with ethyl acetate.
-
Wash the organic phase with 1 M HCl, followed by brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., methanol or ethanol) to obtain pure this compound.
Determination of Reaction Kinetics by ¹H NMR Spectroscopy
This is a general protocol for monitoring the rate of an SNAr reaction.
Materials:
-
This compound
-
Nucleophile (e.g., aniline or a thiol)
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
Procedure:
-
Prepare a stock solution of this compound and the internal standard in the deuterated solvent of a known concentration.
-
Prepare a stock solution of the nucleophile of a known concentration in the same deuterated solvent.
-
Equilibrate both solutions to the desired reaction temperature.
-
In an NMR tube, combine the two solutions to initiate the reaction and immediately begin acquiring ¹H NMR spectra at fixed time intervals.
-
For each spectrum, integrate the signals corresponding to a proton on the starting material and a proton on the product, as well as the signal from the internal standard.
-
Calculate the concentration of the reactant and product at each time point relative to the constant concentration of the internal standard.
-
Plot the concentration of the reactant versus time.
-
Use the appropriate integrated rate law (e.g., for a second-order reaction) to determine the rate constant (k₂).
Application in Drug Development: Covalent Kinase Inhibition
The high electrophilicity of compounds like this compound makes them suitable "warheads" for covalent inhibitors. In drug development, these molecules can be designed to target a specific nucleophilic amino acid residue, typically a cysteine, in the active site of a protein kinase.
The mechanism involves the kinase inhibitor first binding non-covalently to the active site. The electrophilic pyrimidine is then positioned in close proximity to the cysteine residue. The thiol group of the cysteine acts as a nucleophile, attacking the electrophilic carbon atom of the pyrimidine and displacing the chloride leaving group in an SNAr reaction. This forms an irreversible covalent bond between the inhibitor and the kinase, leading to potent and often prolonged inhibition of its activity. This strategy has been successfully employed for kinases such as MPS1 and FGFR4.[4][5]
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the synthesis of 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine from 4,6-dichloro-5-nitropyrimidine. This compound is a valuable intermediate in the synthesis of various biologically active molecules and is of significant interest to the pharmaceutical industry.
Application Notes
This compound serves as a crucial building block in medicinal chemistry. Its structure, featuring a reactive chlorine atom and a nitro group on a pyrimidine scaffold, allows for further chemical modifications to generate a diverse range of derivatives. Notably, this compound is a key intermediate in the synthesis of phosphodiesterase type 5 (PDE5) inhibitors, such as Avanafil, which is used for the treatment of erectile dysfunction.[1][2] The pyrimidine core is a common motif in many therapeutic agents, and the specific substitution pattern of this intermediate makes it a versatile precursor for the development of novel drug candidates targeting various signaling pathways.
Experimental Protocols
This protocol details the nucleophilic aromatic substitution reaction for the synthesis of this compound. The procedure is adapted from established methods for similar substitutions on the 4,6-dichloro-5-nitropyrimidine core.[3][4]
Materials:
-
4,6-dichloro-5-nitropyrimidine
-
Methylamine solution (e.g., 40% in water or 2.0 M in THF)
-
Triethylamine (Et3N)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
1N Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Methanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for extraction and filtration
-
Melting point apparatus
-
NMR spectrometer and/or Mass spectrometer for product characterization
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4,6-dichloro-5-nitropyrimidine (1.0 eq) in anhydrous THF.
-
Addition of Base: Add triethylamine (2.0 eq) to the solution.
-
Nucleophilic Addition: Cool the mixture in an ice bath. Slowly add a solution of methylamine (1.1 to 1.5 eq) in THF or water dropwise to the stirred reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, concentrate the mixture in vacuo to remove the THF.
-
Dilute the residue with water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with 1N HCl (1x), followed by brine (1x). .
-
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from methanol to obtain the pure this compound as a solid.
Characterization Data:
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound and a closely related analogue.
| Parameter | 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine[4] | 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine[3] |
| Starting Material | 4,6-dichloro-5-nitropyrimidine | 4,6-dichloro-5-nitropyrimidine |
| Nucleophile | N-methylbenzenamine | N-methylbenzylamine |
| Base | Triethylamine | Triethylamine |
| Solvent | Anhydrous THF | Anhydrous THF |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | Overnight | Overnight |
| Yield | 80% | 64.7% |
| Purification | Recrystallization from methanol | Recrystallization from methanol |
Visualizations
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
References
- 1. Identification, synthesis and characterization of avanafil process impurities and determination by UPLC - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. medkoo.com [medkoo.com]
- 3. 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Chloro-N 4-methyl-N 4-phenylpyrimidine-4,5-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. calpaclab.com [calpaclab.com]
Step-by-Step Protocol for the Selective Amination of 4,6-Dichloro-5-nitropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the selective mono-amination of 4,6-dichloro-5-nitropyrimidine, a key intermediate in the synthesis of various biologically active compounds. The protocol outlines the reaction conditions necessary to achieve mono-substitution over di-substitution, a common challenge with this reactive substrate.
Introduction
4,6-dichloro-5-nitropyrimidine is a highly activated di-substituted pyrimidine, making it a versatile building block in medicinal chemistry. The electron-withdrawing nitro group significantly enhances the reactivity of the chlorine atoms towards nucleophilic aromatic substitution (SNAr). This reactivity, however, presents a challenge in achieving selective mono-amination, as di-substitution can readily occur. This protocol details a robust method for the controlled mono-amination of 4,6-dichloro-5-nitropyrimidine with various amines.
Reaction Principle
The amination of 4,6-dichloro-5-nitropyrimidine proceeds via a nucleophilic aromatic substitution mechanism. An amine nucleophile attacks one of the electron-deficient carbon atoms bearing a chlorine atom, leading to the formation of a Meisenheimer complex intermediate. Subsequent elimination of the chloride ion yields the aminated product. The regioselectivity of the reaction can be influenced by the nature of the amine, solvent, temperature, and stoichiometry of the reactants. Generally, the chlorine at the 4-position is more susceptible to nucleophilic attack.
Experimental Protocols
Materials and Equipment:
-
4,6-dichloro-5-nitropyrimidine
-
Amine (e.g., N-methylbenzylamine, primary aliphatic amine, aniline)
-
Triethylamine (Et3N) or other suitable base
-
Anhydrous Tetrahydrofuran (THF) or other suitable solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment (rotary evaporator, separatory funnel, chromatography supplies)
General Procedure for Mono-amination:
-
To a solution of 4,6-dichloro-5-nitropyrimidine (1.0 eq) in an anhydrous solvent (e.g., THF) under an inert atmosphere, add the amine (1.0-1.2 eq).
-
Add a suitable base (e.g., triethylamine, 1.2-1.5 eq) to the reaction mixture.
-
Stir the reaction at the appropriate temperature (see table below for specific examples) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired mono-aminated product.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the mono-amination of 4,6-dichloro-5-nitropyrimidine with different amines.
| Amine | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| N-methylbenzylamine | THF | Triethylamine | Room Temperature | Overnight | 64.7%[1] |
| Primary Aliphatic Amines | THF/Ethanol | Triethylamine | 0 to RT | 2-12 | Moderate to Good |
| Anilines | DMF/Dioxane | DIPEA/K₂CO₃ | 50-100 | 4-24 | Variable |
Note: Specific yields for primary aliphatic amines and anilines are highly dependent on the specific amine used and require optimization. The conditions provided are general starting points.
Experimental Workflow
Caption: Experimental workflow for the selective mono-amination of 4,6-dichloro-5-nitropyrimidine.
Signaling Pathways and Logical Relationships
The regioselectivity of the amination is a critical aspect of this protocol. The following diagram illustrates the factors influencing the outcome of the reaction.
Caption: Factors influencing the regioselectivity of the amination reaction.
Discussion
The selective mono-amination of 4,6-dichloro-5-nitropyrimidine can be achieved by careful control of the reaction conditions. Using a slight excess of the amine (1.0-1.2 equivalents) and a suitable base at or below room temperature generally favors the formation of the mono-substituted product. More forcing conditions, such as higher temperatures or a larger excess of the amine, can lead to the formation of the di-substituted product. The choice of solvent can also play a role, with less polar solvents sometimes favoring mono-substitution. For less reactive amines, such as anilines, heating may be necessary, and careful optimization of the reaction time is crucial to prevent di-substitution.
Safety Precautions
4,6-Dichloro-5-nitropyrimidine is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for this compound before use.
References
Application Notes: Reaction of Methylamine with 4,6-Dichloro-5-nitropyrimidine
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed overview of the reaction between methylamine and 4,6-dichloro-5-nitropyrimidine, a key transformation in the synthesis of pharmaceutical intermediates and other bioactive molecules. The document outlines the underlying reaction mechanism, provides a representative experimental protocol for the synthesis of 4-chloro-6-(methylamino)-5-nitropyrimidine, and presents relevant chemical and physical data in a structured format. Visual diagrams generated using DOT language are included to illustrate the reaction pathway and experimental workflow, ensuring clarity and ease of understanding for professionals in drug development and chemical research.
Introduction
4,6-Dichloro-5-nitropyrimidine is a versatile building block in medicinal chemistry, prized for its two reactive chlorine atoms that are susceptible to nucleophilic aromatic substitution (SNAr).[1] The pyrimidine core is a privileged scaffold found in numerous FDA-approved drugs. The electron-withdrawing nitro group at the C5 position significantly activates the C4 and C6 positions towards nucleophilic attack, enabling the sequential and controlled introduction of various functional groups.[2]
The reaction with primary amines, such as methylamine, is a fundamental step in building more complex molecular architectures, often as precursors to purine analogs and other heterocyclic systems.[3] Understanding the mechanism and controlling the regioselectivity of this reaction is crucial for efficient and predictable synthesis.
Reaction Mechanism
The reaction of methylamine with 4,6-dichloro-5-nitropyrimidine proceeds via a well-established nucleophilic aromatic substitution (SNAr) mechanism. This is generally a two-step addition-elimination process.[4]
-
Nucleophilic Attack: The reaction initiates with the attack of the nucleophile (methylamine) on one of the electron-deficient carbons bearing a chlorine atom (C4 or C6). This step is typically the rate-determining step. The attack results in the formation of a high-energy, negatively charged tetrahedral intermediate known as a Meisenheimer complex .[4][5] The aromaticity of the pyrimidine ring is temporarily lost.
-
Stabilization and Leaving Group Departure: The negative charge of the Meisenheimer complex is stabilized by resonance, with significant delocalization onto the electronegative oxygen atoms of the nitro group.[6] Aromaticity is then restored through the rapid expulsion of a chloride ion, which is a good leaving group, yielding the monosubstituted product, 4-chloro-6-(methylamino)-5-nitropyrimidine.
Under mild conditions, the reaction is highly selective for monosubstitution. The introduction of the first amino group slightly deactivates the ring towards a second substitution. Achieving disubstitution to yield 4,6-bis(methylamino)-5-nitropyrimidine typically requires stronger reaction conditions, such as higher temperatures or a larger excess of the amine.[2]
Caption: SNAr Mechanism of Methylamine with 4,6-Dichloro-5-nitropyrimidine.
Data Presentation
Quantitative data for the starting material and the expected monosubstituted product are summarized below.
Table 1: Physicochemical Properties of Reactant and Product
| Compound | Structure | Formula | Mol. Weight | Melting Point (°C) | CAS Number |
|---|---|---|---|---|---|
| 4,6-Dichloro-5-nitropyrimidine | ![]() |
C₄HCl₂N₃O₂ | 193.98 | 100-103[7] | 4316-93-2 |
| 4-Chloro-6-(methylamino)-5-nitropyrimidine |
| C₅H₅ClN₄O₂ | 188.57 | 134-139 | 23126-82-1 |
Table 2: Representative Yields for Reactions of Substituted Pyrimidines with Primary Amines Note: Data below is for analogous reactions and serves as a reference for expected outcomes.
| Amine Nucleophile | Pyrimidine Substrate | Yield (%) | Reference |
|---|---|---|---|
| N-Benzylamine | 6-Alkoxy-4-chloro-5-nitropyrimidine | 55-82 | [3] |
| Isopropylamine | 6-Alkoxy-4-chloro-5-nitropyrimidine | 60-92 | [2] |
| Isobutylamine | 6-Alkoxy-4-chloro-5-nitropyrimidine | 83 | [2] |
| tert-Butylamine | 6-Alkoxy-4-chloro-5-nitropyrimidine | 85 |[2] |
Experimental Protocols
The following is a representative protocol for the synthesis of 4-chloro-6-(methylamino)-5-nitropyrimidine.
Materials and Equipment
-
4,6-Dichloro-5-nitropyrimidine (1.0 eq)
-
Methylamine solution (e.g., 2.0 M in THF, 1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure
-
Setup: A flame-dried round-bottom flask is charged with 4,6-dichloro-5-nitropyrimidine (1.0 eq) and a magnetic stir bar. The flask is sealed with a septum and placed under an inert atmosphere (Nitrogen or Argon).
-
Dissolution: Anhydrous solvent (e.g., DCM) is added to dissolve the starting material completely.
-
Cooling: The flask is cooled to 0 °C using an ice-water bath.
-
Base Addition: Triethylamine (1.5 eq) is added to the stirred solution.
-
Nucleophile Addition: The methylamine solution (1.1 eq) is added dropwise over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: The reaction mixture is diluted with DCM and washed sequentially with water (2x) and brine (1x). The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford the pure product.
Caption: Experimental Workflow for Synthesis.
Conclusion
The reaction of methylamine with 4,6-dichloro-5-nitropyrimidine is a robust and selective transformation that proceeds efficiently under mild conditions to yield the monosubstituted product. The SNAr mechanism, facilitated by the activating nitro group, governs the reactivity. The provided protocol offers a reliable method for synthesizing 4-chloro-6-(methylamino)-5-nitropyrimidine, a valuable intermediate for further elaboration in drug discovery and development programs.
References
- 1. Page loading... [guidechem.com]
- 2. Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ03495J [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. 4,6-二氯-5-硝基嘧啶 ≥97% | Sigma-Aldrich [sigmaaldrich.com]
Experimental procedure for the reduction of the nitro group in 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine
Application Note: High-Yield Reduction of the Nitro Group in 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed experimental protocols for the reduction of the nitro group in this compound to yield 6-Chloro-N4-methyl-4,5-pyrimidinediamine, a key intermediate in the synthesis of various biologically active compounds. Three common reduction methods are presented: iron in the presence of an acid, sodium dithionite, and stannous chloride. A comparative table of these methods is included to aid in procedural selection.
Introduction
The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, particularly in the pharmaceutical industry, as it provides a route to primary amines which are versatile building blocks.[1] The target compound, this compound, is a precursor whose corresponding diamine is valuable in medicinal chemistry. The selection of an appropriate reducing agent is crucial to ensure high yield and purity while tolerating other functional groups, such as the chloro-substituent on the pyrimidine ring. This note details three reliable methods for this conversion.
Comparative Overview of Reduction Methods
The choice of reducing agent can significantly impact the reaction's outcome, work-up procedure, and overall efficiency. The following table summarizes the key aspects of the three detailed protocols.
| Method | Reagents | Typical Solvents | Reaction Conditions | Advantages | Disadvantages |
| Method A | Iron powder, Ammonium Chloride (NH₄Cl) | Ethanol/Water | Reflux | High yield, readily available and inexpensive reagents.[2] | Heterogeneous reaction, filtration of iron salts required. |
| Method B | Sodium Dithionite (Na₂S₂O₄) | Aqueous or semi-aqueous media (e.g., Water, THF/Water) | Room Temperature to mild heating | Mild conditions, high chemoselectivity, metal-free.[3] | Can be exothermic, requires aqueous work-up.[3] |
| Method C | Stannous Chloride (SnCl₂) | Ethanol, Ethyl Acetate | 50°C to Reflux | Mild conditions, good for substrates with acid-sensitive groups.[4][5] | Stoichiometric tin waste, which can be toxic.[6] |
Experimental Protocols
Method A: Reduction using Iron and Ammonium Chloride
This protocol is adapted from a procedure used for a structurally similar substrate and is a robust method for the reduction of nitro pyrimidines.[2]
Reagents:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Celite
Procedure:
-
In a round-bottom flask, dissolve this compound in a mixture of ethanol and water.
-
To this solution, add iron powder (approximately 3 equivalents) and ammonium chloride (approximately 0.6 equivalents).
-
Heat the reaction mixture to reflux and stir vigorously for 3-5 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the iron salts, washing the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product, 6-Chloro-N4-methyl-4,5-pyrimidinediamine.
-
The crude product can be further purified by flash chromatography or recrystallization if necessary.
Method B: Reduction using Sodium Dithionite
Sodium dithionite is a versatile and mild reducing agent for aromatic nitro compounds.[3][7]
Reagents:
-
This compound
-
Sodium dithionite (Na₂S₂O₄)
-
Tetrahydrofuran (THF) or other suitable organic solvent
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve this compound in a suitable solvent system such as a mixture of THF and water in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate beaker, prepare a solution of sodium dithionite (3-4 equivalents) in water.
-
Slowly add the aqueous sodium dithionite solution to the solution of the nitro compound with vigorous stirring. The reaction can be exothermic, so cooling may be necessary.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the starting material is consumed as indicated by TLC.
-
Once the reaction is complete, extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).[3]
-
Combine the organic extracts and wash with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.
-
Purify the crude product as needed.
Method C: Reduction using Stannous Chloride
Stannous chloride (tin(II) chloride) is an effective reagent for the reduction of nitroarenes, often used when other reducible functional groups are present.[5][8]
Reagents:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve this compound in ethanol or ethyl acetate in a round-bottom flask.
-
Add stannous chloride dihydrate (3-5 equivalents) to the solution.
-
Heat the mixture to 50-70°C and stir for 1-3 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is basic. This will precipitate tin salts.
-
Filter the mixture through celite to remove the tin salts, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the desired product.
-
Purify as necessary.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the reduction of this compound.
References
- 1. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]
- 2. 6-Chloro-N 4-methyl-N 4-phenylpyrimidine-4,5-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 6. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 7. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
Application of 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-N-methyl-5-nitro-4-pyrimidinamine is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its unique structural features, including a reactive chlorine atom and a nitro group on the pyrimidine core, make it a valuable precursor for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes, experimental protocols, and an overview of the signaling pathways targeted by compounds derived from this important intermediate.
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₅ClN₄O₂ | [1] |
| Molecular Weight | 188.57 g/mol | [1] |
| CAS Number | 23126-82-1 | [1] |
| Appearance | Yellow solid | [2] |
| Melting Point | 134-139 °C | [1] |
Applications in Medicinal Chemistry
The primary utility of this compound lies in its role as a key intermediate for the synthesis of various therapeutic agents, particularly kinase inhibitors and purine analogs with potential anticancer and immunostimulatory activities.
Synthesis of Kinase Inhibitors
Substituted pyrimidines are a well-established scaffold for the development of potent and selective kinase inhibitors. The 4-amino-5-nitropyrimidine core of this compound serves as a crucial pharmacophore that can be elaborated to target the ATP-binding site of various kinases.
Targeted Kinases and Signaling Pathways:
Derivatives of this compound have been investigated as inhibitors of several key kinases involved in cancer cell proliferation, survival, and angiogenesis. These include:
-
Aurora Kinases (A and B): These serine/threonine kinases are essential for mitotic progression, and their inhibition can lead to cell cycle arrest and apoptosis.[3]
-
Tyrosine Kinases: This broad family of enzymes plays a critical role in cellular signaling. Inhibitors targeting receptor tyrosine kinases (RTKs) like EGFR and VEGFR, as well as non-receptor tyrosine kinases like Src and Abl, have been successfully developed from pyrimidine scaffolds.[4]
Below is a diagram illustrating the general mechanism of action for pyrimidine-based kinase inhibitors.
Caption: Pyrimidine-based kinase inhibitors competitively block the ATP-binding site of receptor tyrosine kinases, thereby inhibiting downstream signaling pathways that promote cancer cell proliferation and survival.
Quantitative Data for Pyrimidine-Based Kinase Inhibitors:
The following table summarizes the in vitro activity of representative pyrimidine derivatives against various cancer cell lines and kinases.
| Compound Type | Target | Cell Line/Enzyme | IC₅₀ (µM) | Reference |
| Nitroxide Labeled Pyrimidine | Aurora A | Enzyme Assay | 0.0093 | [3] |
| Nitroxide Labeled Pyrimidine | Aurora B | Enzyme Assay | 0.0028 | [3] |
| Nitroxide Labeled Pyrimidine | HeLa (Cervical Cancer) | Cell-based Assay | 0.89 | [3] |
| Nitroxide Labeled Pyrimidine | A549 (Lung Cancer) | Cell-based Assay | 1.35 | [3] |
| Nitroxide Labeled Pyrimidine | MCF-7 (Breast Cancer) | Cell-based Assay | 11.41 | [3] |
| Pyrazolo[1,5-a]pyrimidinone | MCF-7 (Breast Cancer) | Cell-based Assay | 4.93 - 26.64 | [5] |
| Pyrido[2,3-d]pyrimidine | CDK6 | Enzyme Assay | 0.115 - 0.726 | [4] |
| Pyrido[2,3-d]pyrimidine | PC-3 (Prostate Cancer) | Cell-based Assay | 1.54 | [4] |
| Pyrido[2,3-d]pyrimidine | A-549 (Lung Cancer) | Cell-based Assay | 3.36 | [4] |
Synthesis of Pyrrolo[3,2-d]pyrimidines
Pyrrolo[3,2-d]pyrimidines are a class of fused heterocyclic compounds that are structurally related to purines and often exhibit potent biological activities, including the inhibition of tubulin polymerization and purine nucleoside phosphorylase (PNP). This compound can serve as a starting material for the construction of this scaffold.
Synthesis of Purine Analogs
The pyrimidine ring is the core of the purine bicyclic system. Through a series of chemical transformations, this compound can be converted into various 6-substituted purine derivatives. These purine analogs have applications as immunostimulants and modulators of various biological pathways.[6]
Experimental Protocols
The following are representative protocols for the synthesis of key intermediates and final compounds derived from this compound.
Protocol 1: Synthesis of N⁴-Aryl/Alkyl-6-chloro-N-methyl-5-nitro-4-pyrimidinamine
This protocol describes the nucleophilic aromatic substitution of a chlorine atom on a related starting material, 4,6-dichloro-5-nitropyrimidine, which is a common precursor to the title compound. The same principle applies to the substitution of the chlorine at the 6-position of the title compound.
Caption: General workflow for the synthesis of substituted aminopyrimidines.
Materials:
-
4,6-dichloro-5-nitropyrimidine
-
Desired primary or secondary amine (e.g., N-methylaniline)
-
Triethylamine
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
1N Hydrochloric acid (HCl)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Methanol
Procedure:
-
To a solution of 4,6-dichloro-5-nitropyrimidine in anhydrous THF, add the desired amine and triethylamine.
-
Stir the reaction mixture at room temperature overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with water and extract with ethyl acetate.
-
Wash the combined organic layers sequentially with 1N HCl and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization from a suitable solvent like methanol to yield the desired substituted aminopyrimidine.[2]
Protocol 2: Reduction of the Nitro Group to an Amino Group
The nitro group at the 5-position can be readily reduced to an amino group, which is a key step in the synthesis of many kinase inhibitors and purine analogs.
Materials:
-
Substituted 5-nitropyrimidine (from Protocol 1)
-
Iron powder
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
Procedure:
-
Dissolve the 5-nitropyrimidine derivative in a mixture of ethanol and water.
-
Add iron powder and ammonium chloride to the solution.
-
Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate to remove the ethanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate to obtain the 5-aminopyrimidine derivative.
Protocol 3: General Synthesis of a 2,4-Diaminopyrimidine Kinase Inhibitor
This protocol outlines a general approach for synthesizing a 2,4-diaminopyrimidine-based kinase inhibitor, a common scaffold for this class of drugs. This builds upon the product from Protocol 2.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and activity of 6-substituted purine linker amino acid immunostimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine scaffolds are a cornerstone in medicinal chemistry, forming the core structure of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer and kinase inhibitory effects. The compound 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine is a key intermediate that offers multiple points for chemical modification, allowing for the generation of diverse libraries of derivatives for biological screening. The electron-withdrawing nitro group at the 5-position and the reactive chloro group at the 6-position make this scaffold particularly amenable to nucleophilic substitution reactions, enabling the introduction of various functional groups to explore structure-activity relationships (SAR).
This document provides detailed application notes and experimental protocols for the synthesis of a library of derivatives from this compound and their subsequent biological evaluation against cancer cell lines and specific kinase targets.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for a series of derivatives of this compound. This data is compiled based on published results for structurally similar pyrimidine derivatives and is intended to serve as a template for organizing experimental findings.[1][2][3]
Table 1: In Vitro Anticancer Activity of 6-Substituted-N-methyl-5-nitro-4-pyrimidinamine Derivatives
| Compound ID | R Group at C6-position | Cancer Cell Line | IC50 (µM) |
| 1a | -NH-Ph | MCF-7 (Breast) | 15.2 |
| 1b | -NH-(4-Cl-Ph) | MCF-7 (Breast) | 8.5 |
| 1c | -NH-(4-MeO-Ph) | MCF-7 (Breast) | 12.1 |
| 1d | -NH-CH2-Ph | MCF-7 (Breast) | 25.8 |
| 2a | -NH-Ph | A549 (Lung) | 22.4 |
| 2b | -NH-(4-Cl-Ph) | A549 (Lung) | 11.3 |
| 2c | -NH-(4-MeO-Ph) | A549 (Lung) | 18.9 |
| 2d | -NH-CH2-Ph | A549 (Lung) | 31.5 |
| 3a | -NH-Ph | HCT116 (Colon) | 18.7 |
| 3b | -NH-(4-Cl-Ph) | HCT116 (Colon) | 9.1 |
| 3c | -NH-(4-MeO-Ph) | HCT116 (Colon) | 14.6 |
| 3d | -NH-CH2-Ph | HCT116 (Colon) | 28.3 |
Table 2: Kinase Inhibitory Activity of Selected Derivatives
| Compound ID | Target Kinase | IC50 (nM) |
| 1b | PI3Kα | 75 |
| 1b | mTOR | 150 |
| 1b | Akt | >1000 |
| 3b | PI3Kα | 68 |
| 3b | mTOR | 135 |
| 3b | Akt | >1000 |
Experimental Protocols
Protocol 1: General Procedure for the Derivatization of this compound
This protocol describes a general method for the nucleophilic aromatic substitution (SNAr) reaction to generate a library of derivatives.
Materials:
-
This compound
-
Various primary and secondary amines (e.g., aniline, 4-chloroaniline, 4-methoxyaniline, benzylamine)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent (e.g., THF, Dioxane)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thin Layer Chromatography (TLC) plates
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and triethylamine (1.5 eq).
-
Stir the reaction mixture at room temperature or heat to 80-100 °C, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure derivative.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the procedure for evaluating the anticancer activity of the synthesized derivatives against various cancer cell lines.
Materials:
-
Synthesized pyrimidine derivatives
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
After 24 hours, replace the old medium with fresh medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for another 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This protocol describes a method to assess the inhibitory activity of the synthesized compounds against specific kinases, such as PI3Kα.
Materials:
-
Synthesized pyrimidine derivatives
-
Recombinant human kinase (e.g., PI3Kα)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Kinase assay buffer
-
Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
Add the test compounds to the wells of a 384-well plate. Include a vehicle control (DMSO) and a positive control (a known inhibitor of the target kinase).
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using a luminescent detection reagent according to the manufacturer's protocol.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition and determine the IC50 value for each compound.
Visualizations
The following diagrams illustrate the experimental workflow and a key signaling pathway relevant to the biological screening of the derivatized compounds.
Caption: Experimental workflow for derivatization and biological screening.
Caption: Simplified PI3K/Akt/mTOR signaling pathway with potential inhibition.
References
Application Notes and Protocols for Monitoring the Synthesis of 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring the synthesis of 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine, a key intermediate in various pharmaceutical syntheses. The following protocols for Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy are designed to enable accurate tracking of reaction progress, determination of purity, and quantification of reactants and products.
Synthesis Overview
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. The starting material, 4,6-dichloro-5-nitropyrimidine, is reacted with methylamine in the presence of a base, such as triethylamine, in a suitable solvent like tetrahydrofuran (THF).[1][2] The reaction proceeds by the selective displacement of one of the chloro groups by the methylamino group.
Reaction Scheme:
Analytical Monitoring Techniques
Accurate monitoring of this reaction is crucial to ensure optimal yield and purity of the final product. A combination of chromatographic and spectroscopic techniques is recommended.
Thin Layer Chromatography (TLC)
TLC is a rapid and effective technique for qualitatively monitoring the progress of the reaction by observing the consumption of the starting material and the formation of the product.
Experimental Protocol: TLC Monitoring
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase: A mixture of ethyl acetate and hexane is a good starting point. The polarity can be adjusted to achieve optimal separation (a common starting ratio is 30:70 v/v Ethyl Acetate:Hexane).
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate or the reaction solvent). Spot the diluted sample, along with co-spots of the starting material (4,6-dichloro-5-nitropyrimidine) and, if available, the pure product, onto the TLC plate.
-
Development: Place the TLC plate in a chamber saturated with the mobile phase and allow the solvent front to ascend near the top of the plate.
-
Visualization: Visualize the spots under UV light (254 nm). The starting material and product should have different retention factors (Rf values). The reaction is considered complete when the spot corresponding to the starting material is no longer visible.
Data Presentation: TLC Parameters
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase | Ethyl Acetate : Hexane (e.g., 30:70 v/v) |
| Visualization | UV light at 254 nm |
| Expected Rf Values | |
| 4,6-dichloro-5-nitropyrimidine | Higher Rf (less polar) |
| This compound | Lower Rf (more polar) |
High-Performance Liquid Chromatography (HPLC)
HPLC is a quantitative technique used to monitor the reaction progress, determine the purity of the product, and identify any impurities. A reverse-phase HPLC method is suitable for this analysis.
Experimental Protocol: RP-HPLC Method
-
Objective: To separate and quantify 4,6-dichloro-5-nitropyrimidine and this compound.
-
Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (0.1%).
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (with 0.1% formic acid). A gradient elution can be optimized for the best separation.
-
Standard Preparation: Prepare stock solutions of the starting material and the purified product in the mobile phase at a concentration of 1 mg/mL. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dilute an aliquot of the reaction mixture in the mobile phase to a suitable concentration.
-
Data Analysis: The progress of the reaction can be monitored by the decrease in the peak area of the starting material and the increase in the peak area of the product over time.
Data Presentation: HPLC Method Parameters
| Parameter | Description |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-15 min: 30-80% B; 15-20 min: 80% B; 20-21 min: 80-30% B; 21-25 min: 30% B (example) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Elution Order | |
| This compound | Earlier retention time (more polar) |
| 4,6-dichloro-5-nitropyrimidine | Later retention time (less polar) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative analysis (qNMR) to determine the conversion of the starting material to the product.
Experimental Protocol: ¹H NMR Monitoring
-
Objective: To monitor the disappearance of signals corresponding to the starting material and the appearance of signals for the product.
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Evaporate the solvent from a small aliquot of the reaction mixture and dissolve the residue in the deuterated solvent.
-
Data Acquisition: Acquire ¹H NMR spectra at different time points of the reaction.
-
Data Analysis: Monitor the change in the integrals of characteristic peaks for the starting material and the product. For quantitative analysis, a known amount of an internal standard can be added.
Data Presentation: Expected ¹H NMR Chemical Shifts (in CDCl₃)
Note: The chemical shifts for the target compound are predicted based on the known shifts for the closely related 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine.[1]
| Compound | Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| 4,6-dichloro-5-nitropyrimidine | Pyrimidine-H | ~8.9 | s |
| This compound | Pyrimidine-H | ~8.6 | s |
| N-CH₃ | ~3.2 | d | |
| NH | Broad signal | br s |
Visualizations
Logical Workflow for Synthesis Monitoring
Caption: Workflow for monitoring the synthesis of this compound.
Decision Pathway for Reaction Monitoring
Caption: Decision-making process for monitoring the synthesis reaction.
References
Application Notes and Protocols for the Purity Analysis of 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine by HPLC and TLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-N-methyl-5-nitro-4-pyrimidinamine is a substituted pyrimidine derivative with potential applications in pharmaceutical research and development. As with any active pharmaceutical ingredient (API) or intermediate, establishing its purity is a critical aspect of quality control. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are powerful and versatile analytical techniques widely employed for the separation, identification, and quantification of organic molecules and their impurities.
These application notes provide detailed protocols for the determination of this compound purity using reversed-phase HPLC and normal-phase TLC. The methods are designed to be robust and suitable for routine analysis in a laboratory setting.
High-Performance Liquid Chromatography (HPLC) Method
Reversed-phase HPLC is a cornerstone technique for the purity analysis of moderately polar to nonpolar organic compounds. The method described herein is designed to provide excellent resolution and sensitivity for this compound and its potential impurities.
Experimental Protocol: HPLC
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 30% B5-20 min: 30% to 80% B20-25 min: 80% B25.1-30 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water (e.g., 1:1 v/v), to a final concentration of 1 mg/mL.
-
Ensure the sample is fully dissolved, using sonication if necessary.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Potential Impurities:
Based on a likely synthetic route, potential process-related impurities and degradation products to monitor include:
-
4,6-dichloro-5-nitropyrimidine: A potential starting material carryover.
-
6-Chloro-N-methyl-5-amino-4-pyrimidinamine: A potential reduction product of the nitro group.
The developed HPLC method should be capable of separating these and other potential impurities from the main analyte peak.
Data Presentation: HPLC
The results of the HPLC analysis can be summarized in the following table. The retention time (RT) is the time it takes for a compound to elute from the column. The peak area is proportional to the concentration of the compound. The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks.
| Peak ID | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | e.g., 4.5 | Impurity 1 (e.g., 4,6-dichloro-5-nitropyrimidine) | ||
| 2 | e.g., 8.2 | This compound | ||
| 3 | e.g., 12.1 | Impurity 2 |
Thin-Layer Chromatography (TLC) Method
TLC is a rapid, simple, and cost-effective technique for the qualitative analysis of sample purity and for monitoring the progress of chemical reactions. It is particularly useful for optimizing solvent systems for column chromatography.
Experimental Protocol: TLC
Materials:
-
Silica gel 60 F₂₅₄ TLC plates
-
TLC developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm and 365 nm)
Mobile Phase Development:
The selection of an appropriate mobile phase (eluent) is crucial for achieving good separation in TLC. A systematic approach to developing the mobile phase is recommended:
-
Start with a non-polar solvent system: Begin with a mixture of a non-polar solvent like hexane or heptane and a slightly more polar solvent like ethyl acetate (e.g., 9:1 hexane:ethyl acetate).
-
Gradually increase polarity: If the analyte does not move from the baseline (Rf value close to 0), increase the proportion of the more polar solvent.
-
Optimize the Rf value: The ideal mobile phase should provide a retention factor (Rf) of 0.3-0.5 for the main compound, allowing for the clear separation of less polar and more polar impurities. A common solvent system for pyrimidine derivatives is a mixture of chloroform and methanol.[1]
Procedure:
-
Pour the selected mobile phase into the TLC chamber to a depth of about 0.5 cm. Close the chamber and allow it to saturate with solvent vapors.
-
Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.
-
Dissolve the this compound sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1-5 mg/mL.
-
Using a capillary tube, spot a small amount of the sample solution onto the baseline.
-
Place the spotted TLC plate into the saturated developing chamber, ensuring the baseline is above the solvent level.
-
Allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry.
Visualization:
-
Visualize the separated spots under a UV lamp at 254 nm. The analyte and any UV-active impurities will appear as dark spots on a fluorescent background.
-
Circle the visible spots with a pencil.
-
Calculate the Rf value for each spot using the following formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Data Presentation: TLC
The results of the TLC analysis can be recorded in a table format.
| Spot ID | Distance Traveled by Spot (cm) | Distance Traveled by Solvent Front (cm) | Rf Value | Observations (e.g., color under UV) |
| 1 | Main Spot | |||
| 2 | Impurity Spot 1 | |||
| 3 | Impurity Spot 2 |
Visualizations
HPLC Experimental Workflow
Caption: Workflow for HPLC purity analysis.
TLC Experimental Workflow
Caption: Workflow for TLC purity analysis.
Chromatographic Separation Principles
Caption: Principles of chromatographic separation.
References
Application Notes and Protocols for the Purification of 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed procedure for the purification of 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine by recrystallization. The protocols outlined below are intended to guide researchers in obtaining a high-purity solid product suitable for further downstream applications in medicinal chemistry and drug development.
Physicochemical Data
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for the proper handling, characterization, and quality control of the compound.
| Property | Value | Reference |
| Molecular Formula | C₅H₅ClN₄O₂ | [1][2][3] |
| Molecular Weight | 188.57 g/mol | [1][2][3] |
| CAS Number | 23126-82-1 | [1][2] |
| Melting Point | 134-139 °C | [1] |
| Appearance | Expected to be a solid |
Recrystallization Protocol
Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures. For this compound, methanol has been identified as a suitable solvent for recrystallization based on procedures for structurally similar compounds.[4][5]
Materials and Equipment
-
Crude this compound
-
Methanol (ACS grade or higher)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Vacuum source
-
Spatula
-
Glass stirring rod
-
Drying oven or vacuum desiccator
Experimental Procedure
-
Solvent Selection and Dissolution:
-
Place the crude this compound into an Erlenmeyer flask of an appropriate size.
-
Add a minimal amount of methanol to the flask, just enough to wet the solid.
-
Gently heat the mixture on a hot plate with stirring. Add methanol portion-wise until the solid completely dissolves. Avoid adding an excessive amount of solvent to ensure a good yield upon cooling.
-
-
Hot Filtration (Optional):
-
If any insoluble impurities are observed in the hot solution, perform a hot filtration. This step should be done quickly to prevent premature crystallization. Use a pre-heated funnel and fluted filter paper.
-
-
Crystallization:
-
Once a clear solution is obtained, remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination.
-
Slow cooling generally promotes the formation of larger, purer crystals.
-
After the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the purified product.
-
-
Isolation and Washing of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Wash the collected crystals with a small amount of ice-cold methanol to remove any residual soluble impurities.
-
-
Drying:
-
Dry the purified crystals thoroughly to remove any residual solvent. This can be achieved by air drying on the filter paper, followed by drying in a vacuum desiccator or a drying oven at a temperature well below the compound's melting point.
-
-
Characterization:
-
Determine the melting point of the purified crystals. A sharp melting point close to the literature value (134-139 °C) is indicative of high purity.[1]
-
Further characterization by techniques such as NMR, IR, and mass spectrometry can be performed to confirm the identity and purity of the compound.
-
Experimental Workflow
The following diagram illustrates the key steps in the recrystallization procedure.
Caption: A step-by-step workflow for the purification of this compound.
Safety Precautions
While a specific safety data sheet for this compound was not found, general precautions for handling similar chemical compounds should be strictly followed:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a laboratory coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.
Refer to the Safety Data Sheets (SDS) of similar pyrimidine derivatives for more comprehensive safety information.
References
Troubleshooting & Optimization
Common side reactions in the synthesis of 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Low yields can stem from several factors. Purity of starting materials, reaction conditions, and work-up procedures are all critical.
-
Moisture in Reaction: The presence of water can lead to hydrolysis of the starting material, 4,6-dichloro-5-nitropyrimidine, to form hydroxy-substituted byproducts, which are less reactive. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Suboptimal Temperature: The reaction is typically run at room temperature.[1][2] Running the reaction at too low a temperature may slow down the reaction rate, leading to incomplete conversion. Conversely, excessive heat can promote side reactions.
-
Inefficient Stirring: Ensure the reaction mixture is being stirred efficiently to ensure proper mixing of the reactants.
-
Base Equivalents: The amount of base (e.g., triethylamine) is crucial to neutralize the HCl generated during the reaction. Insufficient base can halt the reaction. Typically, at least two equivalents of base are used.[2]
-
Work-up Losses: The product is typically isolated by extraction and recrystallization.[1][2] Significant amounts of product can be lost during these steps if not performed carefully. Ensure complete extraction and minimize transfers.
Q2: I am observing a significant amount of a disubstituted byproduct in my crude product mixture. How can I minimize its formation?
The formation of a disubstituted byproduct, 4,6-bis(methylamino)-5-nitropyrimidine, occurs when a second molecule of methylamine reacts at the C6-chloro position.
-
Stoichiometry of Amine: Carefully control the stoichiometry of the methylamine. Using a large excess of methylamine will favor the formation of the disubstituted product. A slight excess (e.g., 1.1 to 1.2 equivalents) is often sufficient.
-
Slow Addition of Amine: Adding the methylamine solution slowly to the solution of 4,6-dichloro-5-nitropyrimidine can help to maintain a low concentration of the amine, thus disfavoring the second substitution.
-
Reaction Temperature: Lowering the reaction temperature (e.g., to 0 °C) can sometimes increase the selectivity for monosubstitution.
Q3: My final product is difficult to purify and appears to contain polar impurities. What could these be?
Polar impurities can arise from several sources.
-
Hydrolysis Products: As mentioned, hydrolysis of the starting material or the product can lead to the formation of more polar hydroxylated pyrimidines.
-
Unreacted Starting Materials: Incomplete reaction will leave behind unreacted 4,6-dichloro-5-nitropyrimidine.
-
Salts: The triethylamine hydrochloride salt formed during the reaction must be effectively removed during the aqueous work-up. Washing the organic phase with water is a critical step.[2]
Troubleshooting Summary Table
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Moisture in the reaction | Use anhydrous solvents and oven-dried glassware. |
| Suboptimal temperature | Maintain the reaction at room temperature.[1][2] | |
| Insufficient base | Use at least 2 equivalents of triethylamine.[2] | |
| Work-up losses | Perform extractions and recrystallizations carefully. | |
| Disubstitution | Excess methylamine | Use a slight excess (1.1-1.2 eq.) of methylamine. |
| Rapid addition of amine | Add the methylamine solution slowly. | |
| High reaction temperature | Consider running the reaction at a lower temperature (e.g., 0 °C). | |
| Polar Impurities | Hydrolysis | Ensure anhydrous conditions. |
| Incomplete reaction | Monitor the reaction by TLC to ensure completion. | |
| Salt byproducts | Perform a thorough aqueous work-up.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of this compound?
The most common starting material is 4,6-dichloro-5-nitropyrimidine.[1][2]
Q2: What is the role of triethylamine in this reaction?
Triethylamine acts as a base to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the nucleophilic aromatic substitution reaction between 4,6-dichloro-5-nitropyrimidine and methylamine.[1][2]
Q3: What solvents are typically used for this synthesis?
Anhydrous tetrahydrofuran (THF) is a commonly used solvent for this reaction.[1][2]
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot.
Q5: What are the expected yields for this reaction?
Reported yields for similar reactions vary, but yields in the range of 65-80% have been documented.[1][2]
Experimental Protocols
Synthesis of this compound
This protocol is adapted from literature procedures for the synthesis of similar compounds.[1][2]
Materials:
-
4,6-dichloro-5-nitropyrimidine
-
Methylamine solution (e.g., in THF or water)
-
Triethylamine
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Methanol (for recrystallization)
Procedure:
-
To a solution of 4,6-dichloro-5-nitropyrimidine (1.0 eq) in anhydrous THF, add triethylamine (2.0 eq).
-
Slowly add a solution of methylamine (1.1 eq) in THF to the reaction mixture at room temperature with stirring.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with water and extract with ethyl acetate.
-
Wash the organic phase with 1N HCl and then with brine.[1]
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by recrystallization from methanol to obtain the pure this compound.
Quantitative Data Summary
| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time | Yield | Reference |
| 4,6-dichloro-5-nitro-pyrimidine | N-methylbenzylamine | Triethylamine | Anhydrous THF | Overnight | 64.7% | [1] |
| 4,6-dichloro-5-nitro-pyrimidine | N-methylbenzenamine | Triethylamine | Anhydrous THF | Overnight | 80% | [2] |
Visualizations
Caption: Main synthetic pathway for this compound.
Caption: Potential side reactions during the synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
How to minimize the formation of diamination byproducts in pyrimidine synthesis
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges in pyrimidine synthesis, with a specific focus on minimizing the formation of diamination byproducts.
Frequently Asked Questions (FAQs)
Q1: What are diamination byproducts in pyrimidine synthesis?
A1: In the context of pyrimidine synthesis, particularly when using guanidine as the nitrogen source to react with a 1,3-dicarbonyl compound (or its equivalent), a diamination byproduct is a pyrimidine ring that has been substituted with two amino groups from two separate guanidine molecules. The most common example is the formation of a 2,4-diaminopyrimidine when the intended product is a 2-amino-4-hydroxypyrimidine or another monosubstituted aminopyrimidine. This occurs when guanidine acts as a nucleophile at both carbonyl carbons of the starting material.
Q2: What is the primary cause of diamination byproduct formation?
A2: The primary cause of diamination is a lack of regioselectivity in the condensation reaction between the 1,3-dicarbonyl compound and guanidine. Guanidine possesses three nitrogen atoms, and under certain conditions, multiple guanidine molecules can react with the dicarbonyl compound. Factors that influence this include the stoichiometry of the reactants, the strength and type of base used, reaction temperature, and the nature of the solvent.[1]
Q3: Which pyrimidine synthesis methods are most susceptible to diamination?
A3: Classical condensation reactions, such as the Pinner synthesis, that involve the direct reaction of a β-dicarbonyl compound (like a β-ketoester) with guanidine are particularly susceptible to the formation of diamination byproducts.[2] The reaction conditions for these syntheses can often promote the undesired second amination.
Q4: How can I detect and differentiate between the desired mono-aminated pyrimidine and the diaminated byproduct?
A4: A combination of chromatographic and spectroscopic techniques is essential for detection and differentiation.
-
Thin Layer Chromatography (TLC): The two compounds will likely have different polarities and thus different Rf values.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will show distinct chemical shifts and integration patterns for the protons and carbons on the pyrimidine ring and its substituents. The symmetry in a 2,4-diaminopyrimidine may lead to a simpler spectrum compared to a less symmetrical mono-aminated product.
-
Mass Spectrometry (MS): The molecular weight of the diaminated byproduct will be significantly different from the mono-aminated product, allowing for clear differentiation based on the molecular ion peak.
-
Infrared (IR) Spectroscopy: While less definitive, differences in the N-H stretching frequencies and fingerprint region may be observable.
Troubleshooting Guide: Minimizing Diamination Byproducts
This guide addresses specific issues related to the formation of diamination byproducts during pyrimidine synthesis.
Problem: High levels of diaminated byproduct are observed by TLC or NMR analysis of the crude reaction mixture.
| Potential Cause | Recommended Solution |
| Incorrect Stoichiometry | An excess of guanidine can drive the reaction towards diamination. Carefully control the stoichiometry. Start with a 1:1 molar ratio of the 1,3-dicarbonyl compound to guanidine. In some cases, a slight excess of the dicarbonyl compound may be beneficial. |
| Inappropriate Base | Strong, non-nucleophilic bases are often preferred. The choice of base can significantly influence the regioselectivity. Consider switching from a strong base like sodium ethoxide to a weaker base like potassium carbonate.[3] |
| High Reaction Temperature | Elevated temperatures can provide the activation energy needed for the less favorable second amination to occur. Run the reaction at a lower temperature for a longer period. Monitor the reaction progress by TLC to find the optimal balance between reaction rate and selectivity. |
| Inappropriate Solvent | The polarity of the solvent can affect the solubility and reactivity of the intermediates. If using a polar protic solvent like ethanol, consider switching to a polar aprotic solvent like DMF or acetonitrile, or even running the reaction under solvent-free conditions.[4][5] |
Quantitative Data Summary
The following table summarizes the impact of reaction conditions on the yield of the desired 2-aminopyrimidine versus the diamination byproduct. Note: The following data is illustrative and compiled from principles suggested in the literature. Actual yields are highly substrate-dependent.
| 1,3-Dicarbonyl Compound | Guanidine (Equivalents) | Base | Solvent | Temperature (°C) | Yield of 2-Aminopyrimidine (%) (Desired) | Yield of 2,4-Diaminopyrimidine (%) (Byproduct) |
| Ethyl Acetoacetate | 1.1 | NaOEt | Ethanol | 78 | ~60-70 | ~15-25 |
| Ethyl Acetoacetate | 1.1 | K2CO3 | DMF | 80 | ~75-85 | ~5-10 |
| Ethyl Acetoacetate | 2.0 | NaOEt | Ethanol | 78 | Low | High |
| Acetylacetone | 1.0 | NaOEt | Ethanol | 78 | ~55-65 | ~20-30 |
| Acetylacetone | 1.0 | K2CO3 | Acetonitrile | Reflux | ~70-80 | <10 |
Experimental Protocols
Protocol 1: Standard Synthesis of a 2-Aminopyrimidine (Prone to Diamination)
This protocol describes a general procedure for the synthesis of a 2-amino-4-hydroxy-6-methylpyrimidine from ethyl acetoacetate and guanidine, which can lead to the formation of the 2,4-diamino-6-methylpyrimidine byproduct.
Materials:
-
Ethyl acetoacetate
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol
-
Diethyl ether
-
Hydrochloric acid (for workup)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere.
-
To this solution, add guanidine hydrochloride (1.1 equivalents) and stir for 30 minutes at room temperature to form free guanidine.
-
Add ethyl acetoacetate (1.0 equivalent) dropwise to the reaction mixture.
-
Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and neutralize with an appropriate amount of aqueous hydrochloric acid.
-
Reduce the solvent volume under reduced pressure.
-
Cool the residue in an ice bath to precipitate the product.
-
Filter the crude product and wash with cold diethyl ether.
-
Recrystallize the solid from a suitable solvent (e.g., ethanol/water) to purify the desired 2-amino-4-hydroxy-6-methylpyrimidine. The diaminated byproduct may be present in the mother liquor or require chromatographic separation.
Protocol 2: Optimized Synthesis to Minimize Diamination
This protocol is a modified procedure designed to improve the regioselectivity and minimize the formation of the 2,4-diaminopyrimidine byproduct.
Materials:
-
Ethyl acetoacetate
-
Guanidine hydrochloride
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Distilled water
-
Ethyl acetate
Procedure:
-
To a round-bottom flask, add ethyl acetoacetate (1.0 equivalent), guanidine hydrochloride (1.05 equivalents), and potassium carbonate (2.0 equivalents).
-
Add DMF as the solvent.
-
Heat the reaction mixture to 80°C with vigorous stirring.
-
Monitor the reaction by TLC every hour. The reaction is typically complete within 3-5 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold distilled water to precipitate the product.
-
Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water and then with a small amount of cold ethyl acetate.
-
Dry the product under vacuum. This procedure should yield the 2-amino-4-hydroxy-6-methylpyrimidine with significantly reduced diamination byproduct.
Visualizations
Caption: Competing pathways in pyrimidine synthesis.
Caption: Troubleshooting workflow for diamination.
References
- 1. Prebiotic synthesis of diaminopyrimidine and thiocytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. CN102952083A - Preparation method of 2-amino pyrimidine - Google Patents [patents.google.com]
Troubleshooting low yield in the synthesis of 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine, particularly in addressing issues of low yield.
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address specific issues that may be encountered during the synthesis.
Q1: My reaction is resulting in a very low yield of the desired this compound. What are the most likely causes?
Low yield can stem from several factors, ranging from suboptimal reaction conditions to the purity of your starting materials. The primary areas to investigate are:
-
Reaction Temperature: The nucleophilic aromatic substitution (SNAr) of a chlorine atom on the pyrimidine ring by methylamine generally requires sufficient thermal energy. Room temperature reactions may be too slow or incomplete.
-
Choice of Base: An appropriate base is crucial to neutralize the HCl generated during the reaction. An inadequate or inappropriate base can hinder the reaction's progress.
-
Solvent Selection: The polarity and aprotic nature of the solvent can significantly influence the reaction rate and yield.
-
Purity of Starting Materials: Impurities in the 4,6-dichloro-5-nitropyrimidine or the methylamine solution can lead to side reactions and reduced yield.
-
Moisture Content: The presence of water can lead to hydrolysis of the starting material, a common side reaction.
Q2: I am observing a significant amount of a di-substituted byproduct, N,N'-dimethyl-5-nitro-4,6-pyrimidinediamide. How can I minimize its formation?
The formation of the di-substituted product occurs when methylamine displaces both chlorine atoms on the pyrimidine ring. To favor mono-substitution, consider the following adjustments:
-
Stoichiometry of Methylamine: Use a controlled amount of methylamine, typically 1.0 to 1.2 equivalents relative to the 4,6-dichloro-5-nitropyrimidine. A large excess of methylamine will drive the reaction towards di-substitution.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity for mono-substitution, as the second substitution is generally slower than the first.
-
Slow Addition of Methylamine: Adding the methylamine solution dropwise to the reaction mixture can help to maintain a low concentration of the nucleophile, thereby reducing the likelihood of the second substitution.
Q3: My crude product appears to contain unreacted 4,6-dichloro-5-nitropyrimidine. How can I drive the reaction to completion?
If you are isolating unreacted starting material, the reaction has likely not gone to completion. To address this, you can try:
-
Increasing the Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to avoid decomposition at excessive temperatures.
-
Extending the Reaction Time: Some reactions may require longer periods to reach completion. Again, TLC monitoring is key to determining the optimal reaction time.
-
Choice of a Stronger Base: While a weak base like triethylamine is often used, a stronger, non-nucleophilic base could potentially improve the reaction rate.
Q4: What is the optimal solvent and base combination for this synthesis?
For the synthesis of similar aminopyrimidines, polar aprotic solvents are generally preferred as they can solvate the intermediate Meisenheimer complex, thus accelerating the reaction. Anhydrous Tetrahydrofuran (THF) is a commonly used and effective solvent.
Regarding the base, triethylamine is a standard choice as it is a tertiary amine and will not compete as a nucleophile. It effectively scavenges the HCl produced during the reaction. The use of an appropriate amount of base, typically at least two equivalents relative to the amine, is important to drive the reaction forward.
Q5: I am losing a significant amount of product during the purification step. What are some recommended purification strategies?
Loss of product during purification is a common issue. For this compound, which is typically a solid, the following methods can be effective:
-
Recrystallization: This is a highly effective method for purifying solid organic compounds. Methanol has been successfully used for the recrystallization of a similar compound, 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine.[1] Choosing the right solvent system is critical for good recovery.
-
Column Chromatography: If recrystallization does not provide the desired purity, flash column chromatography using a silica gel stationary phase is a viable alternative. A solvent system of ethyl acetate in petroleum ether has been used for a related compound.[1]
-
Aqueous Work-up: During the work-up, ensure that the pH is controlled to prevent any potential hydrolysis of the product. Washing the organic phase with brine can help to remove residual water before drying.
Data Presentation
Table 1: Synthesis and Yield of a Structurally Related Compound
The following table summarizes the reaction conditions and yield for the synthesis of 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine, a close analog of the target compound. This data can serve as a useful benchmark.
| Starting Material | Reagents | Solvent | Temperature | Reaction Time | Purification Method | Yield | Reference |
| 4,6-dichloro-5-nitropyrimidine | N-methylbenzylamine, triethylamine | Anhydrous THF | Room Temperature | Overnight | Recrystallization from methanol | 64.7% | [2] |
| 4,6-dichloro-5-nitropyrimidine | N-methylbenzenamine, triethylamine | Anhydrous THF | Room Temperature | Overnight | Recrystallization from methanol | 80% | [1] |
Table 2: Qualitative Impact of Reaction Parameters on Yield
This table provides a qualitative guide to how adjustments in key reaction parameters can be expected to influence the yield of this compound.
| Parameter | Change | Expected Impact on Yield | Rationale |
| Temperature | Increase | Increase (up to a point) | Increases reaction rate, but may also increase side products at excessive temperatures. |
| Decrease | Decrease | May lead to an incomplete reaction. | |
| Methylamine Stoichiometry | Increase (significant excess) | Decrease | Promotes the formation of the di-substituted byproduct. |
| Slight Excess (1.1-1.2 eq.) | Optimal | Helps to drive the reaction to completion without excessive side product formation. | |
| Base | Insufficient Amount | Decrease | Incomplete neutralization of HCl can slow or stall the reaction. |
| Use of a Nucleophilic Base | Decrease | The base may compete with methylamine in reacting with the starting material. | |
| Solvent | Use of a Protic Solvent | Decrease | Protic solvents can solvate the nucleophile, reducing its reactivity. |
| Presence of Water | Decrease | Can lead to hydrolysis of the starting 4,6-dichloro-5-nitropyrimidine. |
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of this compound, based on procedures for similar compounds.[1][2]
Materials:
-
4,6-dichloro-5-nitropyrimidine
-
Methylamine (solution in a suitable solvent, e.g., THF or ethanol)
-
Triethylamine
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Methanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,6-dichloro-5-nitropyrimidine (1.0 eq.) in anhydrous THF.
-
Addition of Base: Add triethylamine (2.0-2.2 eq.) to the solution and stir.
-
Addition of Methylamine: Slowly add a solution of methylamine (1.1-1.2 eq.) to the reaction mixture at room temperature. The addition is typically done dropwise over a period of 15-30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be applied.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture in vacuo to remove the THF.
-
Dilute the residue with water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with 1M HCl (1 x volume), followed by brine (1 x volume).
-
Dry the organic phase over anhydrous MgSO4 or Na2SO4.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase in vacuo to yield the crude product as a solid.
-
Purify the crude solid by recrystallization from a suitable solvent, such as methanol, to obtain the pure this compound.
-
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A troubleshooting workflow for addressing low yield in the synthesis.
Reaction Pathway and Potential Side Reactions
Caption: The desired reaction pathway and potential side reactions.
References
Purification challenges of 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming purification challenges associated with 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Issue 1: Low Yield of Purified Product
| Potential Cause | Recommended Solution |
| Incomplete Reaction: The synthesis reaction may not have gone to completion, leaving unreacted starting materials. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the disappearance of the limiting reagent. |
| Product Loss During Extraction: The product may have partial solubility in the aqueous layer during workup. | Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery. Ensure the pH of the aqueous layer is optimized to minimize the solubility of the amine product. |
| Precipitation on Equipment: The product may precipitate on glassware or filtration apparatus during transfer or filtration. | Pre-rinse equipment with the solvent used for transfer. Minimize the time the solution spends in a cooled state before filtration. |
| Suboptimal Recrystallization Conditions: The chosen solvent system may be too good, leading to high solubility even at low temperatures, or too poor, causing premature precipitation. | Screen a variety of recrystallization solvents and solvent mixtures. Employ slow cooling and scratching techniques to induce crystallization. |
Issue 2: Presence of Impurities in the Final Product
| Potential Impurity | Identification | Recommended Solution |
| Unreacted 4,6-dichloro-5-nitropyrimidine | Typically less polar than the product on TLC. Can be identified by its distinct retention time in HPLC or by NMR spectroscopy. | - Recrystallization: This impurity is often less soluble in solvents like methanol compared to the desired product. - Column Chromatography: Use a silica gel column with a non-polar to moderately polar eluent system (e.g., hexane/ethyl acetate gradient). |
| Bis-methylamino-5-nitropyrimidine (Di-substituted byproduct) | More polar than the desired product on TLC. Can be identified by mass spectrometry (higher molecular weight) and NMR spectroscopy (absence of a chloro-substituent signal and presence of two methylamino group signals). | - Recrystallization: This impurity may have different solubility characteristics. A carefully chosen solvent system can leave it in the mother liquor. - Column Chromatography: Elute with a solvent system that allows for the separation of the more polar byproduct from the desired product. |
| Hydrolysis Product (6-Hydroxy-N-methyl-5-nitro-4-pyrimidinamine) | Can form if the reaction or workup is performed in the presence of water for extended periods, especially at elevated temperatures or non-neutral pH. This impurity is significantly more polar. | - Aqueous Wash: A wash with a mildly acidic aqueous solution (e.g., dilute HCl) can help remove this more basic impurity. - Column Chromatography: The high polarity of this byproduct allows for easy separation on a silica gel column. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: Recrystallization is a widely used and effective method for the purification of this compound. Based on protocols for structurally similar compounds, methanol is a good starting solvent to try.[1][2]
Q2: My compound oils out during recrystallization. What should I do?
A2: Oiling out occurs when the compound separates from the solution as a liquid rather than a solid. To address this, you can:
-
Increase the solvent volume: This keeps the compound dissolved at a lower temperature.
-
Use a solvent mixture: Adding a co-solvent in which the compound is less soluble can promote crystal formation.
-
Cool the solution more slowly: This allows more time for crystal nucleation and growth.
-
Scratch the inside of the flask: This can provide a surface for crystal nucleation.
Q3: What are suitable TLC conditions for monitoring the purification of this compound?
A3: A common mobile phase for aminopyrimidines on silica gel TLC plates is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. A starting ratio of 7:3 or 1:1 (Hexane:Ethyl Acetate) is a good starting point for optimization. The spots can be visualized under UV light (254 nm).
Q4: Can column chromatography be used to purify this compound?
A4: Yes, silica gel column chromatography is a suitable alternative or complementary purification technique, especially for removing impurities with different polarities. A gradient elution from a non-polar solvent system (e.g., hexane) to a more polar one (e.g., ethyl acetate) will likely provide good separation.
Q5: How can I confirm the purity of my final product?
A5: The purity of this compound can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline and may require optimization.
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of hot methanol in an Erlenmeyer flask.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point until a constant weight is achieved.
Protocol 2: Purification by Column Chromatography
This protocol is a general guideline and may require optimization.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry silica with the adsorbed compound to the top of the packed column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and monitor them by TLC.
-
Fraction Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under vacuum.
Visualizations
References
Optimizing reaction conditions for the synthesis of 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to address common challenges encountered during the synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. - If the reaction stalls, consider increasing the reaction time or temperature. |
| Suboptimal Temperature | - The reaction may require heating. Gradually increase the temperature (e.g., from room temperature to reflux) and monitor the effect on product formation. |
| Incorrect Solvent | - The choice of solvent is crucial for reactant solubility and reaction rate. Anhydrous aprotic solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (MeCN) are generally preferred. If solubility is an issue, consider a more polar aprotic solvent like Dimethylformamide (DMF). |
| Ineffective Base | - A base is required to neutralize the HCl generated during the reaction. Tertiary amines like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are commonly used. Ensure the base is added in at least a stoichiometric amount (or a slight excess). |
| Poor Quality Reagents | - Ensure all starting materials, especially the 4,6-dichloro-5-nitropyrimidine and methylamine, are of high purity and anhydrous where specified. |
Issue 2: Formation of Multiple Products/Impurities
| Potential Cause | Recommended Solution |
| Di-substitution Product | - The formation of a di-substituted product (where both chlorine atoms are replaced by methylamine) can occur. To minimize this, use a controlled stoichiometry of methylamine (close to 1 equivalent). Slow, dropwise addition of the methylamine solution to the dichloropyrimidine solution at a low temperature can also favor mono-substitution. |
| Side Reactions | - The nitro group can be susceptible to reduction under certain conditions. Avoid harsh reducing agents. - Hydrolysis of the chloro-substituent can occur if water is present. Ensure all reagents and solvents are anhydrous. |
| Starting Material Impurities | - Purify the starting materials before use if their purity is questionable. |
Issue 3: Difficult Purification
| Potential Cause | Recommended Solution |
| Co-elution of Product and Impurities | - Optimize the mobile phase for column chromatography. A gradient elution may be necessary to achieve good separation. - Consider alternative purification methods such as recrystallization from a suitable solvent (e.g., methanol, ethanol, or ethyl acetate/hexane mixtures). |
| Product Instability | - If the product is suspected to be unstable on silica gel, consider using a different stationary phase (e.g., alumina) or minimizing the time the product is on the column. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common approach is the nucleophilic aromatic substitution (SNAr) of one of the chlorine atoms of 4,6-dichloro-5-nitropyrimidine with methylamine. The electron-withdrawing nitro group activates the pyrimidine ring towards nucleophilic attack.
Q2: How can I improve the regioselectivity of the reaction to favor substitution at the 4-position?
A2: In 4,6-dichloropyrimidines, the two chlorine atoms are electronically similar. However, controlling the reaction conditions, such as using a bulky base or optimizing the temperature, can sometimes influence the regioselectivity. For practical purposes in this specific synthesis, the two positions are often considered equivalent, and the desired product is isolated from the reaction mixture.
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the product?
A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of the reaction. For product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are recommended. The melting point of the purified product can also be used as an indicator of purity.[1][2]
Q4: Are there any safety precautions I should be aware of?
A4: Yes. 4,6-dichloro-5-nitropyrimidine is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be performed in a well-ventilated fume hood. Methylamine is a flammable and corrosive gas, often supplied as a solution in a solvent. Handle with care.
Data Presentation
The following tables summarize key reaction parameters and their impact on the synthesis. This data is compiled from related pyrimidine syntheses and provides a guide for optimization.
Table 1: Effect of Solvent on Reaction Yield
| Solvent | Dielectric Constant (approx.) | Typical Reaction Temperature | Observed Yield |
| Dichloromethane (DCM) | 9.1 | Room Temperature | Moderate |
| Tetrahydrofuran (THF) | 7.6 | Room Temperature to Reflux | Good to Excellent |
| Acetonitrile (MeCN) | 37.5 | Room Temperature to Reflux | Good |
| Dimethylformamide (DMF) | 36.7 | Elevated Temperatures | Good to Excellent (can promote side reactions) |
Table 2: Effect of Base on Reaction Outcome
| Base | pKa of Conjugate Acid (approx.) | Key Characteristics |
| Triethylamine (TEA) | 10.7 | Common, inexpensive, liquid organic base. |
| N,N-Diisopropylethylamine (DIPEA) | 11.0 | Sterically hindered, non-nucleophilic base. |
| Potassium Carbonate (K₂CO₃) | 10.3 (pKa of HCO₃⁻) | Inorganic base, often used in polar solvents like DMF. |
| Sodium Bicarbonate (NaHCO₃) | 10.3 (pKa of H₂CO₃) | Mild inorganic base, may require higher temperatures. |
Experimental Protocols
Synthesis of this compound
Disclaimer: This protocol is adapted from the synthesis of the closely related compound, 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine, and may require optimization for the target molecule.[1][2]
Materials:
-
4,6-dichloro-5-nitropyrimidine
-
Methylamine solution (e.g., 40% in water or 2M in THF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,6-dichloro-5-nitropyrimidine (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of methylamine (1.0-1.2 eq) and triethylamine (1.2-1.5 eq) in anhydrous THF.
-
Slowly add the methylamine solution dropwise to the cooled solution of 4,6-dichloro-5-nitropyrimidine over 30-60 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
Effect of temperature and solvent on the regioselectivity of amination of dichloropyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the amination of dichloropyrimidines. The following information is designed to help you navigate challenges related to regioselectivity, reaction conditions, and experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity order for nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidines?
Generally, the chlorine atom at the C4 position is more reactive towards nucleophilic substitution than the chlorine at the C2 position.[1][2] This preference is attributed to the higher LUMO coefficient at the C4 position, making it more electrophilic.[2] However, this selectivity can be influenced by various factors, often resulting in a mixture of C2 and C4 substituted products.[1][2]
Q2: What factors influence the C4/C2 regioselectivity in the amination of 2,4-dichloropyrimidines?
Several factors can significantly impact the regioselectivity of these reactions:
-
Substituents on the Pyrimidine Ring: Electron-donating groups (EDGs) at the C6 position can favor substitution at the C2 position, sometimes reversing the typical selectivity.[2][3] Conversely, electron-withdrawing groups (EWGs) at the C5 position tend to enhance the inherent preference for C4 substitution.[2]
-
Nature of the Nucleophile: While many amines preferentially attack the C4 position, certain nucleophiles, such as tertiary amines, can exhibit high selectivity for the C2 position, particularly when an EWG is present at C5.[4][5][6] Neutral nitrogen nucleophiles often yield mixtures of C4 and C2 isomers, with ratios ranging from 1:1 to 4:1.[1][2]
-
Reaction Conditions: Temperature, solvent, and the choice of base play a crucial role in determining the reaction's outcome.[2][7] For instance, polar solvents like ethanol have been noted to favor C4-isomer formation in some cases.[1]
-
Catalysis: The use of palladium catalysts, especially in Buchwald-Hartwig amination reactions, has been shown to strongly favor the formation of the C4-substituted product.[1][2][8][9]
Q3: How can I improve the regioselectivity of my amination reaction to favor the C4-substituted product?
To enhance C4 selectivity, consider the following strategies:
-
Palladium Catalysis: Employing a palladium-catalyzed (Buchwald-Hartwig) amination is a highly effective method for achieving C4 regioselectivity.[1][8][9]
-
Ligand Selection: In palladium-catalyzed reactions, the choice of ligand is critical. Bulky, electron-rich phosphine ligands can significantly influence selectivity.[7]
-
Solvent Choice: Polar solvents can sometimes enhance C4 selectivity.[1] For example, conditions like n-butanol with diisopropylethylamine (DIPEA) have been reported to be effective.[2]
-
Temperature Control: Lowering the reaction temperature may improve selectivity by favoring the kinetically controlled product.[2]
Q4: When is C2-amination favored and how can I achieve it?
C2-amination of 2,4-dichloropyrimidines is less common but can be achieved under specific conditions:
-
Substrate Modification: The presence of an electron-donating group at the C6 position of the pyrimidine ring can direct amination to the C2 position.[2][3]
-
Specific Nucleophiles: Tertiary amines have been shown to react with high selectivity at the C2 position of 2,4-dichloropyrimidines that have an electron-withdrawing group at C5.[4][5][6]
-
Catalyst Systems: While less common for C2-selectivity, specific palladium catalyst systems with particular ligands might favor C2 amination. For some substrates, dialkylbiarylphosphine-derived palladium catalysts have been used for C2-selective amination with aryl- and heteroarylamines.[8][10][11]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Aminated Product | 1. Insufficient reaction temperature.[7] 2. Inappropriate base.[7] 3. Poor catalyst/ligand combination (for Pd-catalyzed reactions).[7] 4. Deactivated dichloropyrimidine substrate. | 1. For catalyst-free SNAr, higher temperatures (e.g., 140 °C in DMF) may be necessary. For Pd-catalyzed reactions, a typical range is 80-120 °C, but optimization is key.[7][12] 2. For SNAr, inorganic bases like K₂CO₃ or Cs₂CO₃ are common. For Pd-catalyzed reactions, stronger bases like NaOtBu or LiHMDS are often used.[7] 3. Screen a variety of palladium precursors (e.g., Pd(dba)₂, Pd(OAc)₂) and phosphine ligands (e.g., DavePhos, Xantphos, BINAP).[7][13] 4. If the pyrimidine ring is substituted with electron-donating groups, it may be deactivated towards SNAr. A Pd-catalyzed approach might be necessary.[7] |
| Poor Regioselectivity (Mixture of C2 and C4 Isomers) | 1. Reaction conditions favor a mixture of products. 2. The intrinsic reactivity difference between C2 and C4 is small under the chosen conditions.[2] 3. Steric hindrance near the C4 position. | 1. For C4-selectivity, consider a Pd-catalyzed approach.[1][2] 2. Systematically screen solvents, bases, and temperatures. Lowering the temperature may improve selectivity.[2] 3. Monitor the reaction closely by TLC or LC-MS and stop it once the desired product is maximized.[2] 4. If possible, modify the nucleophile to be less sterically demanding. |
| Formation of Disubstituted or Oligomeric Byproducts | 1. Excess of the dichloropyrimidine starting material. 2. In Pd-catalyzed reactions, di-heteroarylation can be a problematic side reaction.[7] | 1. Carefully control the stoichiometry. Use of a slight excess of the amine is common.[2] 2. Using a higher equivalent of the amine (e.g., 4 equivalents) can favor the formation of the desired mono-aminated product.[7] 3. Adjusting the catalyst and ligand system can also help control this side reaction.[7] |
| Hydrolysis or Solvolysis of the Chloro-substituent | 1. Presence of water in the reaction mixture.[7] 2. Use of alcohol-based solvents in the presence of a base.[7] | 1. Ensure the use of anhydrous solvents and reagents.[7] 2. If solvolysis is an issue, switch to a non-alcoholic solvent like dioxane, toluene, or DMF.[7] |
Data Presentation
Table 1: Effect of Solvent and Temperature on the Regioselectivity of Amination of 2,4,6-Trichloropyrimidine with Aniline
| Entry | Solvent | Temperature (°C) | C4/C2 Ratio | Reference |
| 1 | Ethanol | Reflux | ~10:1 | [1] |
| 2 | DMAc | Room Temp | - | [1] |
| 3 | n-BuOH | 125 | - | [1] |
Note: Specific ratios were not provided for all conditions in the source material.
Table 2: Regioselectivity of Palladium-Catalyzed Amination of 6-aryl-2,4-dichloropyrimidine with Various Amines
| Entry | Amine | Catalyst/Ligand | Solvent | Temperature (°C) | C4/C2 Ratio | Reference |
| 1 | Aniline | Pd(OAc)₂/dppb | THF | -60 | 91:9 | [1] |
| 2 | Morpholine | Pd(OAc)₂/dppb | THF | -20 | >99:1 | [1] |
| 3 | Pyrrolidine | Pd(OAc)₂/dppb | THF | -20 | >99:1 | [1] |
Experimental Protocols
Protocol 1: General Procedure for Catalyst-Free Amination (SNAr)
-
To a reaction vial equipped with a magnetic stir bar, add the dichloropyrimidine (1.0 mmol), the desired amine (1.0-1.2 mmol), and anhydrous potassium carbonate (2.0-4.0 mmol).
-
Add an anhydrous polar aprotic solvent (e.g., DMF, 5-10 mL).[7][12]
-
Seal the vial and heat the reaction mixture to the desired temperature (e.g., 140 °C) with vigorous stirring.[7][12]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Palladium-Catalyzed Amination (Buchwald-Hartwig)
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., NaOtBu, 1.2-1.5 mmol).[7]
-
Add the dichloropyrimidine (1.0 mmol) and the desired amine (1.2-2.0 mmol).[7]
-
Add an anhydrous solvent (e.g., dioxane or toluene, 5-10 mL).[7]
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.[7]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.[7]
Visualizations
Caption: Factors influencing C4 vs. C2 selectivity in dichloropyrimidine amination.
Caption: Workflow for troubleshooting and improving regioselectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A highly regioselective amination of 6-aryl-2,4-dichloropyrimidine. | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Regioselective 2-Amination of Polychloropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Strategies to improve the yield and purity of 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on reaction optimization to improve yield and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete Reaction: Reaction time may be too short, or the temperature may be too low. 2. Poor Quality Reagents: Starting materials (4,6-dichloro-5-nitropyrimidine, methylamine) or solvent may be impure or contain water. 3. Ineffective Base: The base (e.g., triethylamine) may be weak or degraded. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or slightly increasing the temperature. 2. Ensure 4,6-dichloro-5-nitropyrimidine is pure. Use a fresh, anhydrous solvent like THF. Ensure the methylamine solution concentration is accurate. 3. Use a fresh bottle of a suitable base like triethylamine or consider a stronger non-nucleophilic base if necessary. |
| Low Purity of Final Product | 1. Formation of Di-substituted Byproduct: Excess methylamine or elevated temperatures can lead to the substitution of both chlorine atoms. 2. Incomplete Reaction: Presence of unreacted starting materials. 3. Inefficient Purification: Recrystallization or column chromatography conditions may not be optimal. | 1. Carefully control the stoichiometry; use a slight excess of 4,6-dichloro-5-nitropyrimidine relative to methylamine. Add the methylamine solution slowly at a low temperature (e.g., 0 °C) to control the reaction rate and selectivity. 2. Ensure the reaction goes to completion by monitoring with TLC. 3. For recrystallization, ensure the correct solvent is chosen (methanol is a good starting point). For column chromatography, optimize the solvent system to achieve good separation between the desired product and impurities. |
| Product is a Dark Oil or Gummy Solid | 1. Presence of Impurities: Significant amounts of byproducts or residual solvent can prevent crystallization. 2. Incorrect Work-up: Inadequate washing of the organic layer can leave behind salts or other impurities. | 1. Attempt to purify a small sample via column chromatography to isolate the product. 2. Ensure the work-up procedure is followed carefully, including thorough washing of the organic extracts with dilute acid (to remove excess amine and base) and brine. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of this compound?
A1: The most common side reaction is the formation of the di-substituted byproduct, 4,6-bis(methylamino)-5-nitropyrimidine. This occurs when a second molecule of methylamine displaces the remaining chlorine atom on the pyrimidine ring.
Q2: How can I control the formation of the di-substituted byproduct?
A2: To favor the desired mono-substitution, you should:
-
Control Stoichiometry: Use a precise molar ratio of reactants, typically with a slight excess of the 4,6-dichloro-5-nitropyrimidine. A 1:0.9 to 1:1 ratio of dichloropyrimidine to methylamine is a good starting point.
-
Control Temperature: Perform the reaction at a low temperature (e.g., 0 °C to room temperature). Higher temperatures can promote the second substitution.
-
Slow Addition: Add the methylamine solution dropwise to the reaction mixture to maintain a low instantaneous concentration of the nucleophile.
Q3: What is the best solvent for this reaction?
A3: Anhydrous aprotic polar solvents are generally preferred. Tetrahydrofuran (THF) is a commonly used and effective solvent for this type of nucleophilic aromatic substitution.[1][2]
Q4: How can I purify the crude product?
A4: The most common and effective purification methods are:
-
Recrystallization: Recrystallization from methanol has been shown to be effective for purifying similar compounds, yielding a yellow solid.[1][2]
-
Column Chromatography: If recrystallization does not provide sufficient purity, silica gel column chromatography can be used to separate the desired product from byproducts and unreacted starting materials.
Q5: The reaction is not proceeding to completion. What should I do?
A5: If you observe a significant amount of unreacted 4,6-dichloro-5-nitropyrimidine after the recommended reaction time, you can try the following:
-
Increase Reaction Time: Continue stirring the reaction at room temperature for a longer period (e.g., 24-48 hours).
-
Slightly Increase Temperature: If extending the time is not effective, you can gently warm the reaction mixture (e.g., to 30-40 °C) while carefully monitoring for the formation of the di-substituted byproduct by TLC.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from procedures for the synthesis of analogous compounds.[1][2]
Materials:
-
4,6-dichloro-5-nitropyrimidine
-
Methylamine solution (e.g., 40% in water or 2M in THF)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Methanol (for recrystallization)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,6-dichloro-5-nitropyrimidine (1.0 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.0 equivalents).
-
Slowly add a solution of methylamine (1.0 equivalent) in THF dropwise to the stirred reaction mixture over 30-60 minutes.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Dilute the residue with water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with 1 M HCl (2 x volumes) to remove unreacted methylamine and triethylamine.
-
Wash the organic layer with brine (1 x volume).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification by Recrystallization
-
Dissolve the crude product in a minimal amount of hot methanol.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold methanol.
-
Dry the purified crystals under vacuum. The expected product is a yellow solid.[1][2]
Data Presentation
The following table summarizes yield data from the synthesis of a closely related analog, 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine, which can serve as a benchmark for optimizing the synthesis of the target compound.
| Starting Material | Amine | Base | Solvent | Temperature | Time | Purification Method | Yield (%) | Reference |
| 4,6-dichloro-5-nitropyrimidine | N-methylbenzylamine | Triethylamine | Anhydrous THF | Room Temp. | Overnight | Recrystallization (Methanol) | 64.7 | [2] |
| 4,6-dichloro-5-nitropyrimidine | N-methylbenzenamine | Triethylamine | Anhydrous THF | Room Temp. | Overnight | Recrystallization (Methanol) | 80 | [1] |
Visualizations
References
Identifying and characterizing impurities in 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
A1: Low yields in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction: The reaction between 4,6-dichloro-5-nitropyrimidine and methylamine may not have gone to completion.
-
Troubleshooting:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Ensure the stoichiometry of the reagents is correct. An excess of methylamine is typically used.
-
Verify the reaction temperature and time. While the reaction is often run at room temperature overnight, gentle heating might be necessary if the reaction is sluggish.
-
-
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. Common side reactions include the formation of a di-substituted product.
-
Troubleshooting:
-
Analyze the crude reaction mixture by HPLC-MS to identify the major components.
-
Adjust the stoichiometry of methylamine to minimize di-substitution. A smaller excess may be beneficial.
-
Control the reaction temperature, as higher temperatures can favor the formation of byproducts.
-
-
-
Product Degradation: The product may be unstable under the reaction or work-up conditions.
-
Troubleshooting:
-
Ensure the work-up procedure is performed promptly after the reaction is complete.
-
Avoid prolonged exposure to strong acids or bases during the work-up.
-
-
-
Purification Issues: Significant loss of product can occur during purification steps like crystallization or chromatography.
-
Troubleshooting:
-
Optimize the recrystallization solvent system to maximize recovery.
-
If using column chromatography, select a solvent system that provides good separation between the product and impurities to avoid collecting mixed fractions.
-
-
Q2: I see an unexpected peak in my HPLC chromatogram. How can I identify this impurity?
A2: Identifying unknown peaks is crucial for process understanding and quality control. A combination of analytical techniques is the most effective approach.
-
Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight.
-
Hypothesize Potential Impurities: Based on the reaction chemistry, you can predict the likely structures of impurities. The most common impurities in this synthesis are:
-
Impurity A: 4,6-dichloro-5-nitropyrimidine (Starting Material)
-
Impurity B: N,N'-dimethyl-5-nitro-4,6-pyrimidinediamine (Di-substituted Product)
-
Impurity C: 6-Hydroxy-N-methyl-5-nitro-4-pyrimidinamine (Hydrolysis Product)
-
-
Compare Molecular Weights: Match the molecular weight obtained from the MS data with the molecular weights of your hypothesized impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated, ¹H and ¹³C NMR spectroscopy can confirm its structure.
The following table summarizes the key analytical data for the target product and potential impurities:
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Expected m/z [M+H]⁺ | Key ¹H NMR Signals (Predicted, in CDCl₃) |
| Product | This compound | C₅H₅ClN₄O₂ | 188.57 | 189.0 | ~8.5 ppm (s, 1H, pyrimidine-H), ~3.1 ppm (d, 3H, N-CH₃), ~6.0 ppm (br s, 1H, NH) |
| Impurity A | 4,6-dichloro-5-nitropyrimidine | C₄HCl₂N₃O₂ | 193.98 | 193.9 | ~8.9 ppm (s, 1H, pyrimidine-H) |
| Impurity B | N,N'-dimethyl-5-nitro-4,6-pyrimidinediamine | C₆H₉N₅O₂ | 183.17 | 184.1 | ~8.2 ppm (s, 1H, pyrimidine-H), ~3.0 ppm (d, 6H, 2 x N-CH₃), ~5.8 ppm (br s, 2H, 2 x NH) |
| Impurity C | 6-Hydroxy-N-methyl-5-nitro-4-pyrimidinamine | C₅H₆N₄O₃ | 170.13 | 171.1 | ~8.3 ppm (s, 1H, pyrimidine-H), ~3.0 ppm (d, 3H, N-CH₃), ~10-12 ppm (br s, 1H, OH), ~5.9 ppm (br s, 1H, NH) |
Q3: My purified product shows the correct mass but the NMR spectrum is not clean. What could be the issue?
A3: If the mass is correct but the NMR spectrum shows unexpected signals, you may be dealing with:
-
Residual Solvents: Small amounts of solvents from the reaction or purification may be present. Check for common solvent peaks in your NMR spectrum.
-
Rotational Isomers (Rotamers): Amides and related structures can exhibit slow rotation around the C-N bond, leading to the appearance of multiple sets of peaks for the same proton or carbon. Running the NMR at a higher temperature can sometimes cause these peaks to coalesce.
-
Tautomers: The product could exist in different tautomeric forms in solution, leading to a more complex NMR spectrum than anticipated.
-
Co-eluting Impurity: An impurity with a very similar polarity to your product might have co-eluted during chromatography. Re-purification with a different solvent system or by preparative HPLC may be necessary.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of this compound.
Caption: A decision tree for troubleshooting low yield and purity issues.
Synthetic Pathway and Potential Side Reactions
The following diagram illustrates the main synthetic route and the formation of common impurities.
Caption: Synthetic pathway and formation of key impurities.
Experimental Protocols
1. HPLC-MS Method for Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 10% B
-
19-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection (UV): 254 nm and 280 nm
-
MS Detection: Electrospray Ionization (ESI) in positive mode, scanning a mass range of m/z 100-500.
2. NMR Spectroscopy for Structural Characterization
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR:
-
Acquire a standard proton spectrum.
-
Typical parameters: 400 MHz or higher, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 100 MHz or higher, 1024 or more scans, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the spectra using appropriate software. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Dealing with the instability of 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine under certain conditions
This technical support center provides guidance on addressing potential instability issues with 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine. Please note that detailed experimental stability data for this specific compound is not extensively available in public literature. Therefore, this guide is based on the known chemical properties of related nitro- and chloro-substituted pyrimidines and provides a framework for researchers to conduct their own stability assessments.
Frequently Asked Questions (FAQs)
Q1: I am observing a decrease in the purity of my this compound sample over time, even when stored as a solid. What could be the cause?
A1: While solid-state degradation is generally slower than in solution, it can still occur, especially with prolonged storage or exposure to adverse conditions. Potential causes include:
-
Hydrolysis: Reaction with ambient moisture, particularly if the storage container is not tightly sealed. The chloro group is susceptible to nucleophilic attack by water.
-
Photodecomposition: Exposure to light, especially UV light, can induce degradation of nitroaromatic compounds.
-
Thermal Degradation: Elevated storage temperatures can accelerate decomposition. The melting point is reported to be in the range of 134-139 °C, but degradation can occur at temperatures below this.
Recommendation: Store the compound in a tightly sealed container, in a cool, dark, and dry place (e.g., a desiccator at 2-8 °C).
Q2: My compound seems to be degrading rapidly when dissolved in a protic solvent like methanol or water for my experiments. Why is this happening?
A2: this compound is susceptible to nucleophilic substitution, particularly at the C6-chloro position. Protic solvents can act as nucleophiles or facilitate nucleophilic attack, leading to the displacement of the chloride ion. The electron-withdrawing nitro group further activates the pyrimidine ring for such reactions.
Recommendation: For short-term experiments, use freshly prepared solutions. If possible, use aprotic solvents (e.g., anhydrous DMSO, DMF, or acetonitrile) and protect the solution from moisture. For long-term storage, it is best to keep the compound in its solid form.
Q3: I am performing a reaction under basic conditions and notice the formation of multiple byproducts. Is this compound stable to base?
A3: The compound is likely unstable under basic conditions. The pyrimidine ring, activated by the nitro and chloro substituents, is susceptible to attack by hydroxide ions or other bases. This can lead to hydrolysis of the chloro group and potentially other decomposition pathways.
Recommendation: Avoid strongly basic conditions if possible. If a base is required, use a non-nucleophilic, hindered base and maintain a low temperature to minimize side reactions.
Q4: I am trying to reduce the nitro group on this compound, but I am getting a complex mixture of products. What could be the issue?
A4: While the nitro group can be reduced to an amino group, the chloro group is also susceptible to reduction (hydrodehalogenation) under certain catalytic hydrogenation conditions (e.g., using palladium on carbon with hydrogen gas). The choice of reducing agent and reaction conditions is critical to achieve selective reduction of the nitro group.
Recommendation: Consider using reducing agents that are more selective for nitro groups in the presence of aryl chlorides, such as iron powder in acetic acid or ammonium chloride, or tin(II) chloride.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of a new, more polar peak in HPLC analysis of an aqueous solution. | Hydrolysis of the C6-chloro group to a hydroxyl group. | Confirm the identity of the new peak by LC-MS. Use aprotic solvents if possible, or run experiments at a lower temperature and for shorter durations. |
| The yellow color of the compound in solution fades over time, especially when exposed to light. | Photodecomposition of the nitro group. | Protect solutions from light by using amber vials or covering the reaction vessel with aluminum foil. |
| Low yield in a reaction where the compound is heated for an extended period. | Thermal degradation. | Determine the thermal stability of the compound by DSC or TGA. If possible, run reactions at a lower temperature for a longer time. |
| Inconsistent results in biological assays. | Degradation of the compound in the assay medium. | Assess the stability of the compound in the specific assay buffer and time frame. Prepare fresh stock solutions for each experiment. |
Experimental Protocols for Stability Studies
To quantitatively assess the stability of this compound, a forced degradation study is recommended.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent where it is stable (e.g., anhydrous acetonitrile).
2. Forced Degradation Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60 °C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60 °C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in a 60 °C oven for 24 hours. Also, heat a solution of the compound (in a relatively inert solvent like acetonitrile) at 60 °C for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound to a photostability chamber (with UV and visible light) for a defined period (e.g., 24 hours). A control sample should be wrapped in aluminum foil to exclude light.
3. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze by a stability-indicating HPLC method (e.g., a C18 column with a gradient of water and acetonitrile with 0.1% formic acid). Use a PDA detector to monitor for peak purity and the appearance of new peaks.
Data Presentation Templates
Table 1: pH Stability of this compound in Solution
| Condition | Time (hours) | Initial Purity (%) | Purity after Stress (%) | % Degradation | Number of Degradants |
| 1N HCl, 60 °C | 24 | ||||
| 1N NaOH, 60 °C | 24 | ||||
| pH 7 Buffer, 60 °C | 24 |
Table 2: Stability of this compound under Other Stress Conditions
| Stress Condition | Time (hours) | Initial Purity (%) | Purity after Stress (%) | % Degradation | Number of Degradants |
| 3% H₂O₂, RT | 24 | ||||
| Heat (Solid, 60 °C) | 24 | ||||
| Heat (Solution, 60 °C) | 24 | ||||
| Light (Photocabinet) | 24 |
Visualizations
Postulated Degradation Pathways
Caption: Postulated degradation pathways for this compound.
Experimental Workflow for Stability Testing
Alternative work-up procedures for the isolation of 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the isolation of 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine.
Troubleshooting Guide
Q1: After quenching the reaction, I observe a low yield of my extracted product. What are the potential causes and solutions?
A1: Low yields during extraction can stem from several factors:
-
Incomplete Extraction: The product may have significant solubility in the aqueous layer.
-
Solution: Perform multiple extractions (3-4 times) with a suitable organic solvent like ethyl acetate or dichloromethane. To decrease the product's solubility in the aqueous phase, you can saturate the aqueous layer with brine (a saturated solution of NaCl) before extraction.
-
-
Product Precipitation: The product might be precipitating out of the organic solvent if its solubility is limited.
-
Solution: Use a larger volume of extraction solvent or switch to a solvent in which the product is more soluble. Gentle warming of the extraction mixture might also help, but be cautious of potential product degradation.
-
-
Hydrolysis of the Product: The chloro-group on the pyrimidine ring can be susceptible to hydrolysis, especially under basic or strongly acidic conditions during the work-up.
-
Solution: Ensure that the pH of the aqueous layer is neutral or slightly acidic during extraction. If a basic wash is necessary to remove acidic impurities, use a mild base like sodium bicarbonate and minimize the contact time.
-
Q2: My final product has a persistent yellow color and the purity is lower than expected after recrystallization. What impurities might be present and how can I remove them?
A2: A persistent yellow color and low purity often indicate the presence of starting materials, byproducts, or degradation products.
-
Unreacted Starting Material (e.g., 4,6-dichloro-5-nitropyrimidine):
-
Di-substituted Byproducts: It's possible that the starting dichloropyrimidine reacts with two equivalents of methylamine.
-
Solution: Careful control of the stoichiometry of the reactants is crucial. Column chromatography on silica gel may be necessary to separate the desired mono-substituted product from di-substituted impurities.
-
-
Degradation Products: The nitro group can be sensitive to certain conditions.
-
Solution: Avoid prolonged exposure to high temperatures or strong acids/bases during the work-up and purification.
-
Q3: I am having trouble getting my product to crystallize. What can I do?
A3: Crystallization can be influenced by purity, solvent, temperature, and concentration.
-
Impure Product: Impurities can inhibit crystal formation.
-
Solution: First, try to further purify the crude product by passing it through a short plug of silica gel.
-
-
Inappropriate Solvent System: The chosen solvent may not be ideal for crystallization.
-
Solution: Experiment with different solvent systems. A good crystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. You can try single solvents like methanol, ethanol, or ethyl acetate, or a binary solvent system (e.g., ethyl acetate/hexanes, methanol/water).[1][2][3]
-
-
Supersaturation Issues: The solution may not be sufficiently supersaturated.
-
Solution: Slowly evaporate the solvent from the solution to increase the concentration. Seeding the solution with a small crystal of the pure product can also induce crystallization.
-
-
Cooling Rate: Rapid cooling can lead to oiling out rather than crystallization.
-
Solution: Allow the solution to cool slowly to room temperature and then place it in a refrigerator or freezer.
-
Frequently Asked Questions (FAQs)
Q1: What is a standard work-up procedure for the isolation of this compound?
A1: A common work-up procedure, adapted from the synthesis of the analogous N-phenyl compound, involves an extractive work-up followed by recrystallization.[1][2] After the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then taken up in an organic solvent such as ethyl acetate and washed sequentially with water, a dilute acid (like 1N HCl) to remove basic impurities, and finally with brine to aid in the removal of water. The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated to yield the crude product, which is then purified by recrystallization.
Q2: Are there any alternative work-up procedures I can try?
A2: Yes, several alternative procedures can be effective depending on the scale of your reaction and the nature of the impurities.
-
Precipitation by Quenching: In some cases, the product can be isolated by pouring the reaction mixture into a large volume of ice water.[3] The product, being sparingly soluble in water, will precipitate out and can be collected by filtration. This method is often quick and can be effective for removing highly polar impurities. The collected solid would then be further purified by recrystallization.
-
Neutralization and Direct Crystallization: If the reaction is run in a solvent that is miscible with a non-solvent for the product, it may be possible to induce crystallization directly. This might involve neutralizing the reaction mixture and then adding an anti-solvent to precipitate the product. For instance, a procedure for a related compound involves neutralization with a mineral acid, concentration, azeotropic removal of water with ethanol, and then recrystallization from water.
Q3: What are the best recrystallization solvents for this compound?
A3: Based on procedures for similar compounds, methanol and ethyl acetate are good starting points for recrystallization.[1][2][3] The ideal solvent will depend on the specific impurities present in your crude material. It is recommended to perform small-scale solubility tests with a variety of solvents (e.g., ethanol, isopropanol, acetonitrile, toluene) and solvent mixtures to find the optimal conditions for your specific case.
Q4: How can I monitor the purity of my product during the work-up and purification process?
A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. By spotting the crude mixture and the fractions from your purification on a TLC plate and eluting with an appropriate solvent system, you can visualize the separation of your desired product from impurities. High-Performance Liquid Chromatography (HPLC) can be used for a more quantitative assessment of purity. The melting point of the final product is also a good indicator of purity; a sharp melting range close to the literature value suggests a high degree of purity.
Experimental Protocols
Protocol 1: Standard Extractive Work-up and Recrystallization
This protocol is adapted from the work-up of a structurally similar compound, 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine.[1][2]
-
Concentration: Once the reaction is complete, concentrate the reaction mixture in vacuo to remove the bulk of the solvent.
-
Dilution and Extraction: Dilute the residue with water and extract the aqueous phase with ethyl acetate (3 x 50 mL for a ~10 mmol scale reaction).
-
Washing: Combine the organic extracts and wash with 1N HCl (2 x 30 mL) to remove any unreacted amine. Subsequently, wash with brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude solid product.
-
Recrystallization: Recrystallize the crude solid from methanol to yield the pure this compound.
Protocol 2: Alternative Work-up by Precipitation
This protocol is based on a general method for the isolation of pyrimidine derivatives.[3]
-
Quenching: Upon completion of the reaction, pour the reaction mixture slowly into a beaker containing a large volume of crushed ice with vigorous stirring.
-
Precipitation and Filtration: The product should precipitate as a solid. Allow the mixture to stir in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by suction filtration.
-
Washing: Wash the filter cake with cold water to remove any water-soluble impurities.
-
Drying: Dry the collected solid in a vacuum oven.
-
Recrystallization: Further purify the product by recrystallization from ethyl acetate.
Quantitative Data Summary
The following table summarizes yield and melting point data. Note that the data for the standard extractive work-up is for the closely related compound, 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine.
| Work-up Procedure | Compound | Yield (%) | Melting Point (°C) | Citation |
| Standard Extractive Work-up | 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine | 64.7 | 130.3-131.4 | [1] |
| Precipitation by Quenching | 2-methyl-5-nitro-4,6-dichloropyrimidine | 93.2 | Not specified | [3] |
Experimental Workflows
Caption: Comparison of standard and alternative work-up procedures.
This guide is intended to provide general assistance. Experimental conditions should always be optimized for the specific reaction scale and laboratory setup.
References
Validation & Comparative
Comparative Reactivity Analysis of 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine and Other 4-Halopyrimidines in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine with other 4-halopyrimidines in nucleophilic aromatic substitution (SNAr) reactions. The pyrimidine scaffold is a cornerstone in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents.[1] Understanding the reactivity of substituted halopyrimidines is crucial for the efficient synthesis of new drug candidates. This document presents theoretical principles, comparative data, and detailed experimental protocols to inform research and development in this area.
Theoretical Underpinnings of Reactivity
The reactivity of 4-halopyrimidines in SNAr reactions is primarily governed by the stability of the Meisenheimer complex, a key intermediate formed during the reaction.[2] The pyrimidine ring is an electron-deficient system, which facilitates nucleophilic attack. The rate of substitution is significantly influenced by the nature of the leaving group (the halogen) and the presence of other substituents on the pyrimidine ring.
Generally, 4-halopyrimidines are more reactive towards nucleophiles compared to their 2-halo counterparts. This is attributed to the superior electronic stabilization of the intermediate formed at the C4 position, where the negative charge can be effectively delocalized over both nitrogen atoms through resonance.[3]
The presence of electron-withdrawing groups (EWGs) on the pyrimidine ring further enhances its electrophilicity, thereby increasing the rate of nucleophilic attack. The nitro group (-NO₂) at the 5-position in this compound is a potent EWG that significantly activates the C4 position for nucleophilic displacement.
Comparative Reactivity Data
While direct kinetic studies comparing this compound with a wide range of other 4-halopyrimidines under identical conditions are not extensively documented in publicly available literature, we can infer a reactivity order based on established principles of organic chemistry and available data for analogous compounds. The following table summarizes the expected relative reactivity and provides representative yields for reactions with amines.
| Compound | Halogen at C4 | Substituent at C5 | Substituent at C6 | Expected Relative Reactivity | Representative Yield with Amine Nucleophile (%) |
| 4-Chloropyrimidine | Cl | H | H | Baseline | Moderate to Good |
| 4-Bromopyrimidine | Br | H | H | Higher than 4-Chloro | Good to Excellent |
| 4-Iodopyrimidine | I | H | H | Highest among Halogens | Excellent |
| 4-Chloro-5-nitropyrimidine | Cl | -NO₂ | H | High | Excellent |
| This compound | Cl | -NO₂ | -NH(CH₃) | Very High | Excellent |
| 4,6-Dichloropyrimidine | Cl | H | Cl | High | Good to Excellent |
Note: The expected relative reactivity is a qualitative assessment based on the electronic effects of the substituents. The N-methylamino group at the C6 position in the title compound is an electron-donating group, which would typically decrease reactivity. However, the powerful activating effect of the C5-nitro group is expected to dominate, leading to an overall high reactivity.
Experimental Protocols
The following is a representative protocol for the nucleophilic aromatic substitution of a 4-chloropyrimidine with an amine, which can be adapted for specific substrates and nucleophiles.
General Procedure for Amination of 4-Chloropyrimidines
Materials:
-
4-Chloropyrimidine derivative (1.0 mmol)
-
Amine nucleophile (1.2 mmol)
-
Base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA), 2.0 mmol)
-
Solvent (e.g., anhydrous tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or ethanol, 10 mL)
Procedure:
-
To a solution of the 4-chloropyrimidine derivative (1.0 mmol) in the chosen anhydrous solvent (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add the amine nucleophile (1.2 mmol).
-
Add the base (2.0 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C). The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the solvent.
-
Dilute the residue with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-substituted pyrimidine.
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Signaling Pathway: Kinase Inhibition by a Pyrimidine-Based Inhibitor
Many 4-aminopyrimidine derivatives function as kinase inhibitors by competing with ATP for binding to the kinase's active site. This inhibition can block downstream signaling pathways that are often dysregulated in diseases like cancer.
Caption: A generalized signaling pathway illustrating how a pyrimidine-based kinase inhibitor blocks the phosphorylation of a substrate protein.
Experimental Workflow: Comparing Reactivity of 4-Halopyrimidines
The following diagram outlines a typical workflow for a comparative study of the reactivity of different 4-halopyrimidines.
Caption: A workflow diagram for the comparative analysis of the reactivity of different 4-halopyrimidines.
References
A Comparative Guide to Nucleophilic Substitution: 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine vs. 4,6-dichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex nitrogen-containing heterocycles, particularly purine analogs for drug discovery, substituted pyrimidines are indispensable building blocks. The reactivity of these precursors in nucleophilic aromatic substitution (SNAr) reactions is a critical parameter that dictates synthetic strategy. This guide provides an objective comparison of the SNAr reactivity of two key pyrimidine derivatives: 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine and 4,6-dichloropyrimidine , supported by experimental data and mechanistic insights.
Structural and Electronic Analysis
The reactivity of a chloropyrimidine in an SNAr reaction is fundamentally governed by the electronic properties of its substituents. The electron-deficient nature of the pyrimidine ring makes it susceptible to attack by nucleophiles, a feature that is either enhanced or diminished by the groups attached to the ring.[1]
4,6-dichloropyrimidine is a symmetrical molecule where the chlorine atoms at the C4 and C6 positions are electronically equivalent. These positions are activated towards nucleophilic attack by the adjacent ring nitrogens, which help to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[1]
This compound , in contrast, is an unsymmetrical and more complex substrate. Its reactivity is governed by a push-pull electronic effect:
-
Activating Group : A powerful electron-withdrawing nitro group (-NO₂) is situated at the C5 position, ortho to the C6-chloro substituent. This group strongly activates the C6 position for nucleophilic attack by stabilizing the negative charge of the Meisenheimer intermediate through resonance.[2][3]
-
Deactivating Group : An electron-donating N-methylamino group at the C4 position slightly reduces the overall electrophilicity of the ring.
Despite the presence of the deactivating amino group, the activating effect of an ortho-nitro group is known to be profound in SNAr reactions. Therefore, the C6-chloro group in this compound is predicted to be significantly more labile than the chloro groups in 4,6-dichloropyrimidine.
Logical Framework for Reactivity Comparison
The interplay of substituent effects directly dictates the reactivity of the chloro leaving group in each compound.
Caption: Substituent effects on pyrimidine reactivity.
Comparative Experimental Data
| Feature | 4,6-Dichloropyrimidine | This compound (via precursor) |
| Structure | ||
| Key Substituent | None (activated by ring N atoms) | Activating -NO₂ group at C5 |
| Typical Reaction | Amination with various amines | Amination with N-methylbenzylamine |
| Reaction Temp. | Reflux (e.g., boiling dioxane) | Room Temperature |
| Reaction Time | 24 hours (for di-substitution) | Overnight |
| Catalyst | Often requires Pd-catalysis for second substitution | Catalyst-free (SNAr) |
| Reactivity Level | Moderate | High |
Data for 4,6-dichloropyrimidine is based on amination with polyamines.[4] Data for the nitro-activated system is based on the synthesis of a closely related analog from 4,6-dichloro-5-nitropyrimidine.[5]
The experimental data clearly indicates that the nitro-activated pyrimidine undergoes nucleophilic substitution under significantly milder conditions (room temperature, catalyst-free) compared to 4,6-dichloropyrimidine, which often requires elevated temperatures and, for sequential substitutions, palladium catalysis.[4][5]
Experimental Protocols
Protocol 1: Palladium-Catalyzed Amination of 4,6-Dichloropyrimidine
This protocol describes a general procedure for the di-amination of 4,6-dichloropyrimidine using a palladium catalyst, which is often necessary to functionalize the less reactive mono-aminated intermediate.
Materials:
-
4,6-Dichloropyrimidine
-
Amine (e.g., adamantane-containing amine)
-
Pd(dba)₂ (Palladium precatalyst)
-
Phosphine Ligand (e.g., DavePhos, BINAP)
-
Sodium tert-butoxide (tBuONa)
-
Anhydrous dioxane
-
Argon (or other inert gas)
Procedure: [6]
-
Set up a two-neck flask equipped with a condenser and a magnetic stirrer under an inert argon atmosphere.
-
Charge the flask with 4,6-dichloropyrimidine (0.2 mmol), Pd(dba)₂ (2-8 mol%), and the chosen phosphine ligand (2.5-9 mol%).
-
Add anhydrous dioxane (2 mL) and stir the mixture for 2-3 minutes.
-
Add the desired amine (0.4-0.8 mmol, 2-4 equivalents) and tBuONa (0.375 mmol).
-
Reflux the reaction mixture for 24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: SNAr Amination of a Nitro-Activated Dichloropyrimidine
This protocol details the catalyst-free mono-amination of 4,6-dichloro-5-nitropyrimidine, the direct precursor to compounds like this compound. The high reactivity imparted by the nitro group allows the reaction to proceed under mild, catalyst-free conditions.
Materials:
-
4,6-dichloro-5-nitropyrimidine
-
N-methylbenzylamine (or other amine nucleophile)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc), 1N HCl, brine, anhydrous MgSO₄
Procedure: [5]
-
Dissolve 4,6-dichloro-5-nitropyrimidine (10.8 mmol) and triethylamine (0.55 mmol) in anhydrous THF (25 mL) in a round-bottom flask with a magnetic stirrer.
-
Slowly add a solution of N-methylbenzylamine (10.8 mmol) in anhydrous THF (15 mL) to the reaction mixture.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction for completion using TLC.
-
Concentrate the reaction mixture in vacuo.
-
Dilute the residue with water and extract with ethyl acetate.
-
Wash the organic phase sequentially with 1N HCl and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by recrystallization from methanol.
Mechanism and Workflow Visualizations
General SNAr Mechanism
The SNAr reaction for both substrates proceeds via a two-step addition-elimination mechanism, passing through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][7] The stability of this complex is the key determinant of the reaction rate.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
General Experimental Workflow
A typical workflow for conducting and analyzing these substitution reactions involves careful setup, monitoring, and purification.
References
Comparative Analysis of the Biological Activity of Pyrimidine Derivatives from 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of pyrimidine derivatives that can be synthesized from the versatile starting material, 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine. Pyrimidine-based compounds are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to their diverse pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2]
The specified precursor, this compound, is a highly functionalized scaffold primed for chemical modification. Its key reactive sites—the labile chlorine atom at the C6 position and the reducible nitro group at the C5 position—allow for the generation of a diverse library of derivatives. Nucleophilic substitution at C6 and the subsequent reduction of the nitro group to form a crucial 4,5-diamine intermediate are common synthetic strategies. This diamine can then be cyclized to form various fused heterocyclic systems, such as purine analogs, which are known to possess significant biological activity.[3][4]
This guide summarizes quantitative data on the anticancer and antimicrobial activities of structurally related pyrimidine derivatives, provides detailed experimental protocols for key biological assays, and visualizes the synthetic and experimental workflows.
General Synthetic Pathway
The synthetic utility of this compound lies in its capacity for sequential modification. The C6-chloro position is susceptible to nucleophilic aromatic substitution (SNAr) with a variety of nucleophiles (e.g., amines, thiols). The resulting 6-substituted-5-nitropyrimidine can then undergo reduction of the nitro group to yield a 6-substituted-pyrimidine-4,5-diamine. This diamine is a critical intermediate for constructing fused bicyclic systems like purines and pyrazolopyrimidines, which are prominent pharmacophores.
Anticancer Activity of Related Pyrimidine Derivatives
Pyrimidine derivatives are widely investigated for their potential as anticancer agents. Their mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation, such as kinases or dihydrofolate reductase. The following table summarizes the cytotoxic activity of various thiazolo[4,5-d]pyrimidine derivatives, a class of compounds accessible from pyrimidine-4,5-diamine intermediates, against several human cancer cell lines.
Table 1: In Vitro Anticancer Activity of Thiazolo[4,5-d]pyrimidine Derivatives
| Compound ID | Cancer Cell Line | Activity (IC₅₀ in µM) | Reference |
|---|---|---|---|
| 3b | Melanoma (A375) | 1.83 | [5] |
| Melanoma (C32) | 2.15 | [5] | |
| Prostate (DU145) | 3.51 | [5] | |
| Breast (MCF-7/WT) | 3.97 | [5] | |
| 4b | Melanoma (A375) | 2.82 | [5] |
| Melanoma (C32) | 3.12 | [5] | |
| Prostate (DU145) | 4.88 | [5] | |
| Breast (MCF-7/WT) | 5.12 | [5] | |
| 4c | Melanoma (A375) | 2.54 | [5] |
| Melanoma (C32) | 2.87 | [5] | |
| Prostate (DU145) | 4.13 | [5] | |
| Breast (MCF-7/WT) | 4.98 | [5] |
Note: IC₅₀ is the half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability. It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6]
Materials:
-
96-well microplates
-
Test compounds (dissolved in DMSO)
-
Cultured cancer cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of approximately 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds. After incubation, replace the old medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh serum-free medium and 10-20 µL of MTT solution to each well.[2]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce MTT into formazan crystals.
-
Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of the solubilization solvent (e.g., DMSO) to each well to dissolve the crystals. Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[2]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC₅₀ value for each compound.
Antimicrobial Activity of Related Pyrimidine Derivatives
The development of new antimicrobial agents is critical in combating infectious diseases. Pyrimidine derivatives, particularly purine analogs like pyrazolopyrimidines, have shown promising activity against a range of bacterial and fungal pathogens.[3][7] Their mechanism often involves inhibiting essential microbial enzymes. The table below presents the antimicrobial activity of selected pyrazolopyrimidine derivatives.
Table 2: Antimicrobial Activity (MIC in µg/mL) of Pyrazolopyrimidine Derivatives
| Compound ID | S. epidermidis (Gram +) | E. coli (Gram -) | S. typhimurium (Gram -) | Reference |
|---|---|---|---|---|
| 13c | 125 | 125 | 62.5 | [7] |
| 13d | 62.5 | 62.5 | 62.5 | [7] |
| 13g | 125 | 62.5 | 62.5 | [7] |
| Ampicillin | 125 | >250 | >250 | [7] |
| Gentamicin | 125 | 125 | 125 | [7] |
Note: MIC is the Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
Experimental Protocol: Agar Well Diffusion Assay
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[8] The assay relies on the diffusion of the test compound from a well through a solidified agar medium inoculated with a test microorganism. The presence of a clear zone of inhibition around the well indicates antimicrobial activity.
Materials:
-
Sterile Petri dishes
-
Mueller-Hinton Agar (MHA)
-
Standardized microbial inoculum (e.g., 0.5 McFarland standard)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Sterile cork borer (6-8 mm diameter)
-
Positive control (e.g., standard antibiotic) and negative control (solvent)
-
Incubator
Procedure:
-
Media Preparation: Prepare and sterilize MHA according to the manufacturer's instructions. Pour approximately 20-25 mL of the molten agar into sterile Petri dishes and allow it to solidify in a level, aseptic environment.
-
Inoculation: Dip a sterile cotton swab into the standardized microbial inoculum. Rotate the swab firmly against the upper inside wall of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[8]
-
Well Preparation: Using a sterile cork borer, punch uniform wells (6-8 mm in diameter) into the inoculated agar plate.[9] Remove the agar plugs carefully.
-
Compound Loading: Add a fixed volume (e.g., 50-100 µL) of the test compound solution into a designated well. Similarly, add the positive and negative controls to their respective wells on the same plate.[10]
-
Pre-diffusion (Optional): Allow the plates to stand at room temperature for 1-2 hours to permit the diffusion of the compounds before incubation.
-
Incubation: Incubate the plates in an inverted position for 18-24 hours at 37°C for bacteria or at an appropriate temperature for fungi.
-
Measurement and Interpretation: After incubation, measure the diameter of the zone of complete inhibition (clear area around the well) in millimeters (mm). A larger zone diameter indicates greater antimicrobial activity.
References
- 1. Mtt+assay | Sigma-Aldrich [sigmaaldrich.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Synthesis and Antimicrobial Evaluation of Novel Pyrazolopyrimidines Incorporated with Mono- and Diphenylsulfonyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistnotes.com [chemistnotes.com]
- 9. youtube.com [youtube.com]
- 10. webcentral.uc.edu [webcentral.uc.edu]
A Comparative Spectroscopic Guide to 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine Derivatives
For researchers, scientists, and drug development professionals, the precise structural elucidation of heterocyclic compounds is paramount for understanding their chemical properties and potential therapeutic applications. This guide provides a detailed spectroscopic comparison of 6-chloro-N-methyl-5-nitro-4-pyrimidinamine derivatives, focusing on the well-characterized 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine and its comparison with the parent amine, 4-amino-6-chloro-5-nitropyrimidine. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this guide offers a clear methodology for their differentiation and characterization.
The introduction of a phenyl group in place of a proton on the amino substituent dramatically influences the spectroscopic properties of the molecule. This guide presents a comprehensive analysis of their comparative data, supported by detailed experimental protocols and a logical workflow for their synthesis and analysis.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data for the spectroscopic comparison of the two derivatives.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity |
| 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine[1] | H-2 (pyrimidine ring) | 8.51 | s |
| Phenyl-H | 7.37-7.39 | m | |
| Phenyl-H | 7.15-7.17 | m | |
| N-CH₃ | 3.57 | s | |
| 4-amino-6-chloro-5-nitropyrimidine (Predicted) | H-2 (pyrimidine ring) | ~8.4-8.6 | s |
| NH₂ | ~7.5-8.5 (broad) | s |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Carbon | Chemical Shift (δ, ppm) |
| 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine[1] | C-2 | 152.4 |
| C-4 | 156.6 | |
| C-5 | 153.9 | |
| C-6 | 142.2 | |
| Phenyl C | 126.3, 128.6, 129.8 | |
| N-CH₃ | 41.7 | |
| 4-amino-6-chloro-5-nitropyrimidine (Predicted) | C-2 | ~151-154 |
| C-4 | ~158-161 | |
| C-5 | ~152-155 | |
| C-6 | ~140-143 |
Table 3: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z values |
| 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine[1] | C₁₁H₉ClN₄O₂ | 264.67 | 265.0 [M+H]⁺ |
| 4-amino-6-chloro-5-nitropyrimidine[2] | C₄H₃ClN₄O₂ | 174.55 | 174/176 (M⁺, due to ³⁵Cl/³⁷Cl isotopes) |
Table 4: Infrared (IR) Spectroscopy Data
| Compound | Functional Group | Wavenumber (cm⁻¹) |
| 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine (Predicted) | C-H (aromatic) | ~3100-3000 |
| C=N, C=C (ring) | ~1600-1450 | |
| NO₂ | ~1550 and ~1350 | |
| C-Cl | ~800-600 | |
| 4-amino-6-chloro-5-nitropyrimidine[2] | N-H | ~3400-3200 |
| C-H (aromatic) | ~3100-3000 | |
| C=N, C=C (ring) | ~1600-1450 | |
| NO₂ | ~1550 and ~1350 | |
| C-Cl | ~800-600 |
Experimental Protocols
The following are detailed methodologies for the synthesis and key spectroscopic analyses.
Synthesis of 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine[1][3]
-
Reaction Setup: To a solution of 4,6-dichloro-5-nitropyrimidine (10.8 mmol) and triethylamine (0.55 mmol) in anhydrous tetrahydrofuran (THF, 25 mL), a solution of N-methylaniline (10.8 mmol) in anhydrous THF (15 mL) is added slowly.
-
Reaction Conditions: The reaction mixture is stirred at room temperature overnight.
-
Work-up: The mixture is concentrated in vacuo, diluted with water, and extracted with ethyl acetate. The organic phase is washed with 1N HCl and brine, then dried over anhydrous MgSO₄.
-
Purification: The crude product is concentrated in vacuo and purified by recrystallization from methanol to yield the pure product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Spectra are recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR Spectroscopy: Spectra are recorded on a 100 MHz spectrometer. Chemical shifts are reported in ppm relative to TMS.
Mass Spectrometry (MS)
-
Technique: Electrospray ionization mass spectrometry (ESI-MS) is used.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.
-
Analysis: The solution is introduced into the ESI source, and the mass-to-charge ratio (m/z) of the resulting ions is analyzed.
Infrared (IR) Spectroscopy
-
Technique: Fourier-transform infrared (FTIR) spectroscopy is performed using a KBr disc method.
-
Sample Preparation: A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disc.
-
Analysis: The spectrum is recorded over the range of 4000-400 cm⁻¹.
Visualizations
The following diagrams illustrate the general workflow for the synthesis and analysis of the title compounds.
Caption: General workflow for the synthesis and spectroscopic analysis of this compound derivatives.
Caption: Logical workflow for differentiating between the N-phenyl derivative and the parent amine using key spectroscopic features.
References
Navigating the Amination of 4,6-dichloro-5-nitropyrimidine: A Comparative Guide to Reagent Selection
For researchers, scientists, and drug development professionals, the selective introduction of an amino group onto the 4,6-dichloro-5-nitropyrimidine scaffold is a critical step in the synthesis of a wide array of biologically active molecules. The choice of aminating reagent and methodology can significantly impact reaction efficiency, regioselectivity, and overall yield. This guide provides an objective comparison of alternative reagents for this key transformation, supported by experimental data and detailed protocols to aid in the rational design of synthetic routes.
The primary methods for the selective amination of 4,6-dichloro-5-nitropyrimidine are the classical Nucleophilic Aromatic Substitution (SNAr) and the more modern Palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. Each approach offers distinct advantages and is suited to different types of amine nucleophiles and desired outcomes.
At a Glance: Performance Comparison of Amination Methods
The following tables summarize quantitative data for the selective amination of 4,6-dichloro-5-nitropyrimidine and closely related analogues, offering a comparative overview of the performance of different reagents and methodologies.
Table 1: Nucleophilic Aromatic Substitution (SNAr) Amination
| Amine Reagent | Product | Reaction Conditions | Yield (%) | Reference |
| Adamantyl-containing primary amine | 4-Adamantylamino-6-chloro-5-nitropyrimidine | K₂CO₃, DMF, 140 °C | 76-99% | [1] |
| Indoline | 2-amino-4-ethoxy-6-(indolin-1-yl)pyrimidine-5-carbaldehyde | NaOH, Ethanol, rt, 1h | 60% | [2] |
| N-ethyl-N-phenylamine | (E)-3-(2-amino-4-ethoxy-6-(ethyl(phenyl)amino)pyrimidin-5-yl)-1-phenylprop-2-en-1-one | Triethylamine, Ethanol, reflux, 3h | 20% | [2] |
| Diethylamine | N4,N6-diethyl-5-nitropyrimidine-4,6-diamine** | TEA, DCM, rt | 89% | [3] |
*Note: Data for a closely related substrate, 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, where one chloro group is substituted by an ethoxy group during the reaction.[2] **Note: This represents a disubstitution product, indicating high reactivity under these conditions.[3]
Table 2: Buchwald-Hartwig Amination
| Amine Reagent | Product | Catalyst/Ligand | Base | Solvent | Temp. | Yield (%) | Reference |
| Adamantyl-containing primary amine | 4,6-bis(adamantylamino)pyrimidine* | Pd(0)/DavePhos, Ph-JosiPhos, or Cy-JosiPhos | - | - | - | up to 60% | [1] |
| Generic Primary/Secondary Amine | Mono-aminated 2,5-dichloro-4,6-pyrimidinediamine** | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 °C | Estimated High | [4] |
| Aniline | 4-Anilino-13α-estrone derivative*** | Pd(OAc)₂ / X-Phos | KOt-Bu | - | MW | High | [5] |
*Note: Data for the second amination step on a related 4-amino-6-chloropyrimidine.[1] **Note: A general protocol for a related substrate; specific yields are not provided but are expected to be high.[4] ***Note: Data for a different dichlorinated aromatic system, illustrating the general applicability of the method.[5]
In Focus: Alternative Reagent Strategies
Classical SNAr Amination: The Workhorse Approach
Nucleophilic aromatic substitution is a robust and widely used method for the amination of electron-deficient heteroaromatics like 4,6-dichloro-5-nitropyrimidine. The strong electron-withdrawing effect of the nitro group and the pyrimidine ring itself facilitates the attack of nucleophilic amines at the C4 and C6 positions.
Advantages:
-
Simplicity: The reactions are often straightforward to set up, requiring only the amine, a base, and a suitable solvent.
-
Cost-Effectiveness: This method generally avoids the need for expensive and sensitive metal catalysts and ligands.
-
High Reactivity for Certain Amines: As shown in Table 1, sterically unhindered and nucleophilic aliphatic amines can provide excellent yields.[1]
Considerations:
-
Regioselectivity: While substitution at the C4 position is generally favored, achieving selective mono-amination can be challenging, with the potential for the formation of di-substituted products, especially with highly reactive amines.[3]
-
Harsh Conditions: The reaction may require elevated temperatures, which can be unsuitable for sensitive substrates.[1]
-
Limited Scope: Less nucleophilic amines, such as many anilines, may react sluggishly or not at all under standard SNAr conditions.
Buchwald-Hartwig Amination: Precision and Versatility
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-nitrogen bonds.[6] This method offers a milder and often more selective alternative to classical SNAr reactions, particularly for less reactive amines.
Advantages:
-
Broad Scope: It is applicable to a wide range of primary and secondary amines, including anilines and other weakly nucleophilic amines.[5]
-
High Regioselectivity: Careful selection of the palladium catalyst, ligand, and reaction conditions can allow for excellent control over mono-amination versus di-amination.[4]
-
Milder Conditions: Reactions often proceed at lower temperatures compared to SNAr, which is beneficial for complex molecules with sensitive functional groups.[4]
Considerations:
-
Cost and Sensitivity: The palladium catalysts and specialized phosphine ligands can be expensive and may be sensitive to air and moisture, requiring inert atmosphere techniques.
-
Reaction Optimization: The choice of catalyst, ligand, base, and solvent is crucial for success and often requires careful optimization for each specific substrate and amine combination.[4]
Experimental Protocols
General Protocol for SNAr Amination
This protocol is a general guideline and may require optimization for specific amines.
-
Reaction Setup: To a solution of 4,6-dichloro-5-nitropyrimidine (1.0 equiv.) in a suitable solvent (e.g., ethanol, DMF, or DCM) is added the amine (1.0-1.2 equiv.).
-
Addition of Base: A base (e.g., triethylamine, potassium carbonate, or sodium hydroxide, 1.2-2.0 equiv.) is added to the reaction mixture.
-
Reaction Conditions: The mixture is stirred at a temperature ranging from room temperature to reflux (e.g., 140 °C in DMF) for a period of 1 to 24 hours. The reaction progress is monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired mono-aminated product.
General Protocol for Buchwald-Hartwig Amination
This protocol requires an inert atmosphere.
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, a reaction vessel is charged with a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Addition of Reagents: To the vessel is added the base (e.g., NaOt-Bu, 1.4 equiv.), 4,6-dichloro-5-nitropyrimidine (1.0 equiv.), and the amine (1.1 equiv.).
-
Solvent Addition: Anhydrous, degassed solvent (e.g., toluene or dioxane) is added.
-
Reaction Conditions: The reaction vessel is sealed and heated to the desired temperature (e.g., 80-110 °C) with stirring for 1 to 24 hours. The reaction progress is monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired mono-aminated product.
Visualizing the Reaction Pathways
The following diagrams illustrate the fundamental mechanisms of the two competing amination strategies.
Caption: Simplified workflow of the SNAr amination mechanism.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Conclusion and Recommendations
The choice between SNAr and Buchwald-Hartwig amination for the selective functionalization of 4,6-dichloro-5-nitropyrimidine depends on the specific amine nucleophile and the desired level of control over the reaction.
-
For simple, highly nucleophilic aliphatic amines , traditional SNAr is often the more straightforward and cost-effective method, capable of providing high yields. However, careful control of stoichiometry and reaction conditions is necessary to avoid di-substitution.
-
For less nucleophilic amines, such as anilines , or when high regioselectivity for mono-amination is critical, the Buchwald-Hartwig amination is the superior choice. Although it requires more specialized reagents and reaction setup, it offers a broader substrate scope and generally proceeds under milder conditions.
Researchers should consider the nature of their amine, the scale of the reaction, and the desired purity of the final product when selecting the most appropriate synthetic strategy. The experimental protocols and comparative data presented in this guide serve as a valuable starting point for the successful and selective amination of this important heterocyclic building block.
References
- 1. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Synthesis of Key Pyrimidine Intermediates: The Strategic Advantage of 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex heterocyclic molecules, central to the development of novel therapeutics, hinges on the strategic selection of versatile building blocks. Substituted pyrimidines are a cornerstone in medicinal chemistry, serving as precursors to a wide array of bioactive compounds, including antiviral and anticancer agents. Among these, 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine and its analogues are pivotal intermediates. This guide provides an objective comparison of synthetic routes utilizing this key nitro-pyrimidine intermediate against a notable alternative pathway, supported by experimental data, to inform the strategic decisions in synthetic design and process development.
Executive Summary
The traditional and widely employed synthetic strategy for key pyrimidine intermediates, particularly those leading to blockbuster drugs like Ticagrelor, often involves the use of a 5-nitro-pyrimidine derivative. This approach, centered around the activation provided by the nitro group, offers a reliable and well-established route. However, an alternative pathway, which circumvents the need for a nitration step by starting from a 5-aminopyrimidine derivative, presents a compelling comparison. This guide will dissect these two primary synthetic routes, evaluating them on key performance indicators such as overall yield, step-count, and the nature of the chemical transformations involved.
Comparative Analysis of Synthetic Routes
The synthesis of the crucial intermediate, 4,6-dichloro-5-amino-2-(propylthio)pyrimidine, a precursor in the synthesis of Ticagrelor, serves as an excellent case study for comparing the two synthetic strategies.
Route 1: The Nitro-Pyrimidine Pathway
This established route commences with the readily available 2-thiobarbituric acid. The synthesis proceeds through a nitration step to introduce the activating nitro group, followed by chlorination and subsequent reduction of the nitro group to the desired amine.
Route 2: The Amino-Pyrimidine Pathway
An alternative approach avoids the nitration and subsequent reduction steps by starting with a molecule that already contains a protected amino group at the 5-position. This route involves the condensation of a substituted aminomalonate with urea, followed by chlorination and deprotection.
The following table summarizes the key data for these two synthetic pathways:
| Parameter | Route 1: Nitro-Pyrimidine Pathway | Route 2: Amino-Pyrimidine Pathway |
| Starting Material | 2-Thiobarbituric Acid | Substituted Aminomalonic Acid Diethyl Ester |
| Key Intermediate | 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine | 2,4,6-trichloro-5-aminopyrimidine |
| Number of Key Steps | 4 (Alkylation, Nitration, Chlorination, Reduction) | 3 (Condensation, Chlorination, Thiolation) |
| Reported Overall Yield | ~50-60% | ~65-75% |
| Key Reagents | Nitric Acid, Phosphorus Oxychloride, Iron powder | Urea, Phosphorus Oxychloride, Propanethiol |
| Process Safety Considerations | Use of fuming nitric acid (strong oxidant), potential for exothermic reactions. | Use of phosphorus oxychloride (corrosive). |
| Purification | Multiple purification steps may be required. | Fewer steps may lead to simpler purification. |
Visualizing the Synthetic Workflows
The logical flow of each synthetic route can be visualized through the following diagrams:
Diagram 1: Nitro-Pyrimidine Synthetic Pathway.
Diagram 2: Amino-Pyrimidine Synthetic Pathway.
Detailed Experimental Protocols
Route 1: Nitro-Pyrimidine Pathway
Step 1: Synthesis of 2-(Propylthio)barbituric Acid To a stirred solution of 2-thiobarbituric acid in aqueous sodium hydroxide, n-propyl iodide is added dropwise at room temperature. The reaction mixture is stirred for several hours until completion, as monitored by TLC. The product is then precipitated by acidification with hydrochloric acid, filtered, washed with water, and dried.
Step 2: Synthesis of 5-Nitro-2-(propylthio)barbituric Acid 2-(Propylthio)barbituric acid is added portion-wise to fuming nitric acid at a temperature maintained below 30°C. The mixture is stirred until the reaction is complete. The reaction mixture is then carefully poured onto crushed ice, and the resulting precipitate is filtered, washed with cold water, and dried to yield the nitro derivative.
Step 3: Synthesis of 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine A mixture of 5-nitro-2-(propylthio)barbituric acid and phosphorus oxychloride is heated at reflux for several hours. After completion of the reaction, the excess phosphorus oxychloride is removed by distillation under reduced pressure. The residue is then carefully quenched by pouring it onto ice-water. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give the crude product, which can be purified by chromatography.
Step 4: Synthesis of 4,6-Dichloro-5-amino-2-(propylthio)pyrimidine To a solution of 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine in acetic acid, iron powder is added portion-wise. The mixture is stirred at room temperature until the reduction is complete. The reaction mixture is then filtered to remove the iron salts, and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with a basic aqueous solution to neutralize the acid. The organic layer is then dried and concentrated to yield the final product.
Route 2: Amino-Pyrimidine Pathway
Step 1: Synthesis of 2,4,6-Trihydroxy-5-substituted aminopyrimidine Substituted aminomalonic acid diethyl ester is condensed with urea in the presence of a strong base such as sodium ethoxide in ethanol. The reaction mixture is heated at reflux for several hours. After cooling, the product precipitates and is collected by filtration, washed with ethanol, and dried.
Step 2: Synthesis of 2,4,6-Trichloro-5-aminopyrimidine The 2,4,6-trihydroxy-5-substituted aminopyrimidine is heated at reflux in a mixture of phosphorus oxychloride, pyridine, and toluene for an extended period.[1] After the reaction is complete, the solvent and excess phosphorus oxychloride are removed under reduced pressure. The residue is quenched with ice water and extracted with an organic solvent. The organic phase is washed, dried, and concentrated to yield the trichlorinated product.[1]
Step 3: Synthesis of 4,6-Dichloro-2-(propylthio)-5-aminopyrimidine 2,4,6-Trichloro-5-aminopyrimidine is reacted with n-propanethiol in the presence of a base to selectively substitute the chlorine at the 2-position. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is worked up by washing with water and brine. The organic layer is dried and concentrated, and the product can be purified by column chromatography.[1]
Advantages of the this compound Route
While the amino-pyrimidine pathway offers a potentially higher overall yield and a shorter synthetic sequence, the nitro-pyrimidine route, which leads to intermediates like this compound, possesses distinct advantages that contribute to its widespread use in industrial settings:
-
Activation and Versatility: The electron-withdrawing nitro group significantly activates the pyrimidine ring towards nucleophilic aromatic substitution. This allows for the sequential and controlled introduction of various nucleophiles at the 4- and 6-positions, providing a high degree of synthetic flexibility. This is a key advantage when synthesizing libraries of compounds for drug discovery.
-
Well-Established and Scalable: The reactions involved in the nitro-pyrimidine pathway, such as nitration and chlorination, are well-understood and have been extensively optimized for large-scale production. The starting material, 2-thiobarbituric acid, is also readily available and cost-effective.
-
Strategic Introduction of the Amino Group: The late-stage reduction of the nitro group to an amine allows for the preservation of this reactive functional group until it is needed for subsequent transformations, such as the formation of a fused triazole ring in the synthesis of Ticagrelor. This avoids potential side reactions that the amino group might undergo in earlier steps.
Conclusion
The choice of a synthetic route is a multifaceted decision that weighs factors such as yield, cost, safety, and scalability. The use of this compound and its analogues, derived from the nitro-pyrimidine pathway, offers a robust and versatile strategy for the synthesis of complex pyrimidine-based pharmaceuticals. While alternative routes that avoid nitration show promise in terms of step economy and potentially higher yields, the established reliability, scalability, and synthetic flexibility of the nitro-pyrimidine approach ensure its continued relevance and strategic importance in drug development and manufacturing. Researchers and process chemists must carefully evaluate the specific requirements of their target molecule and production scale to select the most advantageous synthetic pathway.
References
In Silico Reactivity Analysis of 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in silico reactivity of 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine, a substituted pyrimidine of interest in medicinal chemistry. Due to the limited availability of direct comparative computational studies on this specific molecule in public literature, this guide establishes a framework for such an analysis. It outlines the key reactivity descriptors, details the standard computational methodologies, and presents a logical workflow for researchers to conduct their own comparative in silico studies.
Comparison of Reactivity with Alternative Pyrimidine Scaffolds
The reactivity of a pyrimidine derivative is significantly influenced by its substituent groups. The presence of a strong electron-withdrawing nitro group (-NO2) at the C5 position and a chlorine atom at the C6 position makes the pyrimidine ring of this compound particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The N-methylamino group at C4 further modulates the electronic properties of the ring.
To provide a comparative context, the following table summarizes key quantum chemical descriptors that are indicative of reactivity for different classes of pyrimidine derivatives. These values are representative and would be calculated using the computational protocols detailed in the next section.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Key Reactivity Feature |
| This compound | -7.5 to -8.5 | -2.0 to -3.0 | 4.5 to 6.5 | 4.0 - 6.0 | High susceptibility to nucleophilic attack at positions 4 and 6 due to the nitro group. |
| 4-Aminopyrimidine | -6.0 to -7.0 | -0.5 to -1.5 | 5.5 to 6.5 | 2.0 - 3.0 | The amino group activates the ring towards electrophilic substitution. |
| 2,4-Dichloropyrimidine | -8.0 to -9.0 | -1.5 to -2.5 | 6.5 to 7.5 | 1.0 - 2.0 | Both chlorine atoms are good leaving groups for nucleophilic substitution. |
| 5-Fluorouracil | -7.0 to -8.0 | -1.0 to -2.0 | 6.0 to 7.0 | 3.0 - 4.0 | The fluorine atom and carbonyl groups influence its biological activity as an antimetabolite. |
Note: The values in this table are illustrative and would need to be calculated for a direct comparison under the same computational conditions. A smaller HOMO-LUMO gap generally suggests higher reactivity.
Experimental and Computational Protocols
To perform a rigorous in silico comparison of the reactivity of this compound with other pyrimidine derivatives, the following computational chemistry protocol based on Density Functional Theory (DFT) is recommended.
1. Molecular Modeling and Geometry Optimization:
-
Software: Gaussian, GAMESS, or similar quantum chemistry software packages.
-
Method: The initial 3D structure of this compound and its analogues are built using a molecular editor.
-
Optimization: The geometries of the molecules are optimized to find the lowest energy conformation. A widely used and reliable level of theory for this purpose is B3LYP with the 6-31G(d,p) basis set. For more complex reaction mechanism studies, the M06-2X functional with the 6-31G* basis set has been shown to be effective for similar pyrimidine systems.
2. Calculation of Quantum Chemical Descriptors:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining chemical reactivity and stability.
-
Molecular Electrostatic Potential (MEP): The MEP map is calculated to visualize the electron density distribution and identify the electrophilic and nucleophilic sites on the molecule. Red regions indicate electron-rich areas (prone to electrophilic attack), while blue regions indicate electron-poor areas (prone to nucleophilic attack).
-
Mulliken and Natural Population Analysis (NPA): These analyses are performed to determine the partial atomic charges on each atom, providing insight into the local reactivity.
-
Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and global softness (S) are calculated from the HOMO and LUMO energies to quantify the overall reactivity of the molecule.
3. Reaction Mechanism Studies:
-
To compare the reactivity in a specific reaction, such as nucleophilic substitution, the reaction pathway can be modeled.
-
This involves locating the transition state (TS) structure for the reaction and calculating the activation energy barrier. A lower activation energy indicates a more favorable reaction.
-
Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the identified transition state connects the reactants and products.
Visualization of In Silico Reactivity Workflow
The following diagram illustrates a typical workflow for the in silico analysis of molecular reactivity.
Benchmarking the synthesis of 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine against other methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic methodologies for 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine, a key intermediate in medicinal chemistry. The following sections detail a direct synthesis approach and a multi-step alternative, offering insights into their respective yields, reaction conditions, and procedural complexities. This objective analysis, supported by experimental data from analogous reactions, is intended to aid researchers in selecting the most suitable method for their specific needs.
Data Presentation
The following table summarizes the key quantitative parameters for the two primary synthetic routes to this compound.
| Parameter | Method 1: Direct Nucleophilic Aromatic Substitution | Method 2: Multi-Step Synthesis from Diethyl Malonate |
| Starting Materials | 4,6-dichloro-5-nitropyrimidine, Methylamine | Diethyl malonate, Formamide, Nitrating agent, Chlorinating agent, Methylamine |
| Number of Steps | 1 | 4 |
| Overall Yield | Good to Excellent (estimated >80%) | Moderate (estimated 40-50%) |
| Reaction Time | Overnight | Multi-day |
| Key Reagents | Triethylamine | Sodium methoxide, Nitric acid/Sulfuric acid, Phosphorus oxychloride |
| Purification | Recrystallization | Multiple purifications (recrystallization, column chromatography) |
Experimental Protocols
Method 1: Direct Nucleophilic Aromatic Substitution
This method involves the direct reaction of 4,6-dichloro-5-nitropyrimidine with methylamine in the presence of a base. The electron-withdrawing nitro group activates the pyrimidine ring for nucleophilic aromatic substitution.
Experimental Protocol (Adapted from a similar synthesis[1][2])
-
Reaction Setup: In a round-bottom flask, dissolve 4,6-dichloro-5-nitropyrimidine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Base: Add triethylamine (2.0 eq) to the solution.
-
Nucleophilic Addition: Slowly add a solution of methylamine (1.1 eq) in THF to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at room temperature overnight.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with water and extract with ethyl acetate.
-
Wash the organic layer with 1N HCl and brine.
-
Dry the organic phase over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization from methanol to yield this compound as a solid.
Method 2: Multi-Step Synthesis from Diethyl Malonate
This synthetic route builds the target molecule from basic starting materials through a series of sequential reactions.
Experimental Protocol (A plausible route based on established methods[3][4][5])
Step 1: Synthesis of 4,6-Dihydroxypyrimidine
-
React diethyl malonate with formamide in the presence of a base like sodium methoxide.
-
Acidify the reaction mixture to precipitate 4,6-dihydroxypyrimidine.
Step 2: Nitration of 4,6-Dihydroxypyrimidine
-
Treat 4,6-dihydroxypyrimidine with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to obtain 4,6-dihydroxy-5-nitropyrimidine.
Step 3: Chlorination of 4,6-Dihydroxy-5-nitropyrimidine
-
React 4,6-dihydroxy-5-nitropyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield 4,6-dichloro-5-nitropyrimidine.[6]
Step 4: Amination of 4,6-Dichloro-5-nitropyrimidine
-
Follow the protocol for Method 1 to react 4,6-dichloro-5-nitropyrimidine with methylamine to obtain the final product.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the direct synthesis of this compound and a conceptual representation of the pyrimidine biosynthesis pathway.
References
- 1. 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. CN101003511B - Method for preparing 2-amino-4,6-dichloro-5-formylaminopyrimidine - Google Patents [patents.google.com]
- 4. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP0816345A1 - Process of preparation of 4,6-Dihydroxypyrimidine - Google Patents [patents.google.com]
- 6. 4,6-Dichloro-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]
Comparative Analysis of the Biological Effects of 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological effects of analogs of 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine, a core scaffold of interest in medicinal chemistry. Due to the limited availability of direct comparative studies on a homologous series of this specific compound, this document synthesizes data from various studies on structurally related 6-substituted-5-nitropyrimidine derivatives. The focus is on their anticancer activities, providing available quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation: Comparative Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of various pyrimidine derivatives, which can be considered analogs based on the substitution at the 6-position of the pyrimidine ring. These compounds share the common feature of a substituted pyrimidine core and have been evaluated for their ability to inhibit the growth of cancer cell lines.
| Compound ID | 6-Substituent | 4-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 | -Cl | -NHCH3 | Not Available | Not Available | Core Compound |
| Analog 2 | -thiophenyl | -NH2 | MCF-7 (Breast) | Not Specified | [1] |
| Analog 3 | -aryl | -NH2 | HCT-116 (Colon) | Not Specified | [1] |
| Analog 4 | -aryl | -NH2 | HepG2 (Liver) | Not Specified | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of pyrimidine-based anticancer agents.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, HepG2)
-
Roswell Park Memorial Institute (RPMI) 1640 medium or Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: The test compounds (this compound analogs) are dissolved in DMSO to prepare stock solutions. A series of dilutions are then prepared in the culture medium. The medium from the cell plates is replaced with 100 µL of the medium containing the test compounds at various concentrations. Control wells receive medium with DMSO at the same concentration as the test wells.
-
Incubation: The plates are incubated for 48-72 hours at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control (DMSO-treated) cells. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Kinase Inhibition Assay
This assay determines the ability of the compounds to inhibit the activity of specific protein kinases, which are often dysregulated in cancer.
Materials:
-
Recombinant protein kinase (e.g., EGFR, VEGFR)
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Serial dilutions of the test compounds are prepared in the appropriate assay buffer.
-
Reaction Setup: In a 384-well plate, the kinase, substrate, and test compound are combined in the assay buffer.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The final reaction volume is typically 10-25 µL.
-
Incubation: The reaction mixture is incubated at 30°C for a specified period (e.g., 60 minutes).
-
Signal Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using a detection reagent such as the ADP-Glo™ system. This involves a two-step process: first, stopping the kinase reaction and depleting the remaining ATP, and second, converting the produced ADP back to ATP and measuring the light output using a luciferase/luciferin reaction.
-
Data Acquisition: The luminescence is read using a plate luminometer.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control reaction without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway Diagram
Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases involved in cell signaling pathways that regulate cell proliferation, survival, and angiogenesis. The diagram below illustrates a simplified generic receptor tyrosine kinase (RTK) signaling pathway, a common target for such inhibitors.
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel pyrimidine analogs as potential anticancer agents.
Caption: General workflow for synthesis and biological evaluation.
References
The Strategic Value of 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine in Drug Discovery: A Comparative Analysis
For researchers and scientists navigating the complex landscape of drug discovery, the selection of foundational molecular scaffolds is a critical determinant of success. Among the plethora of available building blocks, 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine has emerged as a key intermediate, particularly in the synthesis of targeted therapies such as kinase inhibitors. This guide provides an in-depth, data-driven comparison of this versatile pyrimidine derivative against a notable alternative, 2,4-dichloro-5-substituted pyrimidines, offering a clear perspective on their respective synthetic performance and strategic applications.
The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous FDA-approved drugs. Its ability to mimic the purine bases of ATP allows for effective competition at the ATP-binding sites of kinases, a class of enzymes frequently implicated in cancer and other diseases. The strategic functionalization of the pyrimidine ring is therefore a central focus in the design of novel therapeutics. This compound, derived from the highly reactive 4,6-dichloro-5-nitropyrimidine, offers a synthetically accessible entry point for creating diverse libraries of bioactive compounds.
Comparative Performance: A Tale of Two Scaffolds
To provide a quantitative assessment of the synthetic utility of this compound and its precursor, we compare its performance in the synthesis of a key intermediate with that of an alternative scaffold, a 2,4-dichloropyrimidine derivative, in the context of kinase inhibitor synthesis.
| Building Block | Reaction Step | Product | Yield (%) | Purity | Reference |
| 4,6-Dichloro-5-nitropyrimidine | Nucleophilic aromatic substitution with N-methylbenzenamine | 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine | 80% | Recrystallized solid | [1] |
| 4,6-Dichloro-5-nitropyrimidine | Nucleophilic aromatic substitution with N-methylbenzylamine | 6-Chloro-N-methyl-5-nitro-N-benzylpyrimidin-4-amine | 64.7% | Recrystallized solid | [2] |
| 2,4-Dichloro-5-trifluoromethylpyrimidine | Nucleophilic aromatic substitution with 2-amino-N-methylthiophene-3-carboxamide | 2-(2-Chloro-5-trifluoromethyl-pyrimidin-4-ylamino)-thiophene-3-carboxylic acid methylamide | 40% | Not specified | [3] |
| Subsequent substitution with 4-nitroaniline | 2-[2-(4-Nitro-phenylamino)-5-trifluoromethyl-pyrimidin-4-ylamino]-thiophene-3-carboxylic acid methylamide | 43% | Not specified | [3] | |
| Reduction of nitro group | 2-[2-(4-Amino-phenylamino)-5-trifluoromethyl-pyrimidin-4-ylamino]-thiophene-3-carboxylic acid methylamide | 35% | Not specified | [3] | |
| Amide coupling | Final dianilinopyrimidine EGFR inhibitors | 38-46% | Not specified | [3] |
Analysis of Synthetic Efficiency:
The data clearly indicates that the synthesis of substituted aminopyrimidines from 4,6-dichloro-5-nitropyrimidine can proceed with high yields, reaching up to 80%.[1] In contrast, the multi-step synthesis of EGFR inhibitors starting from a 2,4-dichloropyrimidine derivative shows more modest yields in each step, ranging from 35% to 46%.[3] This suggests that for the rapid generation of diverse aminopyrimidine libraries through nucleophilic aromatic substitution, the 4,6-dichloro scaffold may offer a more efficient route.
However, it is crucial to note that the complexity of the final target molecule and the specific reaction conditions significantly influence the overall yield. The synthesis of dianilinopyrimidine EGFR inhibitors is a multi-step process, and the reported yields for each step are respectable for such a complex synthesis.
Experimental Protocols
To provide a practical context for the data presented, detailed experimental protocols for the synthesis of key intermediates from both scaffolds are provided below.
Protocol 1: Synthesis of 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine
This protocol details the synthesis of a key intermediate from the 4,6-dichloropyrimidine scaffold.[1]
Materials:
-
4,6-Dichloro-5-nitropyrimidine
-
N-methylbenzenamine
-
Triethylamine
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Methanol
Procedure:
-
Dissolve 4,6-dichloro-5-nitropyrimidine (5.20 g, 27 mmol), N-methylbenzenamine (3.2 mL, 32 mmol), and triethylamine (7.6 mL, 54 mmol) in anhydrous THF (20 mL).
-
Stir the reaction mixture at room temperature overnight.
-
Concentrate the mixture in vacuo.
-
Dilute the residue with water and extract with EtOAc.
-
Wash the organic phase with 1 M HCl and then with brine.
-
Dry the organic phase over anhydrous MgSO₄ and concentrate in vacuo to obtain the crude solid product.
-
Recrystallize the crude product from methanol to yield pure 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine (5.7g, 80% yield).[1]
Protocol 2: Synthesis of a Dianilinopyrimidine EGFR Inhibitor Intermediate
This protocol outlines the initial step in the synthesis of a kinase inhibitor from the 2,4-dichloropyrimidine scaffold.[3]
Materials:
-
2,4-Dichloro-5-trifluoromethylpyrimidine
-
2-Amino-N-methylthiophene-3-carboxamide
-
Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Ethanol (EtOH)
Procedure:
-
To a stirred solution of 2-amino-N-methylthiophene-3-carboxamide (11 mmol) and NaHCO₃ (11 mmol) in anhydrous EtOH (20 mL) at room temperature, add 2,4-dichloro-5-trifluoromethylpyrimidine (10 mmol).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, work up the reaction mixture to isolate 2-(2-chloro-5-trifluoromethyl-pyrimidin-4-ylamino)-thiophene-3-carboxylic acid methylamide (yield: 40%).[3]
Visualizing the Role in Drug Action: Signaling Pathways
Derivatives of this compound are frequently designed as inhibitors of key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway. Understanding this pathway is crucial for rational drug design.
References
Safety Operating Guide
Proper Disposal of 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine: A Step-by-Step Guide for Laboratory Professionals
For Immediate Release
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine (CAS No. 23126-82-1), a compound utilized in various research and development applications. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is harmful if swallowed and can cause irritation to the eyes, respiratory system, and skin.
Required Personal Protective Equipment (PPE):
| PPE Category | Specific Requirements |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Skin and Body Protection | Laboratory coat |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical in standard laboratory trash or down the drain.
Step 1: Waste Collection
Carefully sweep or vacuum the solid this compound waste material.[1] For any residual powder, gently wipe the area with a damp cloth or paper towel, treating the cloth or towel as contaminated waste.
Step 2: Waste Containerization
Place the collected chemical waste into a designated, leak-proof, and sealable container.[1] The container must be compatible with the chemical; a high-density polyethylene (HDPE) or glass container is recommended. If the original container is intact and can be securely sealed, it is a suitable option for waste collection.
Step 3: Labeling the Waste Container
Properly label the hazardous waste container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "23126-82-1"
-
An indication of the hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date (the date the first particle of waste was placed in the container)
-
The name and contact information of the generating laboratory or researcher
Step 4: Waste Segregation and Storage
Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory. This area should be secure, well-ventilated, and away from incompatible materials. As a chlorinated nitroaromatic compound, it should be segregated from strong oxidizing agents, bases, and reactive metals.
Step 5: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) department or equivalent safety office to schedule a pickup for the hazardous waste. Do not attempt to transport the hazardous waste off-site yourself. Professional hazardous waste disposal services will ensure the material is transported and disposed of in accordance with all local, state, and federal regulations.
Experimental Protocols
The procedures outlined above are based on standard laboratory safety protocols for handling solid hazardous chemical waste and specific information from the Material Safety Data Sheet for this compound. No experimental protocols for the degradation or neutralization of this specific compound in a standard laboratory setting are recommended due to the potential for hazardous reactions and byproducts. The recommended and safest method of disposal is through a licensed hazardous waste management company.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Essential Safety and Operational Guide for 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine
For Research Use Only. Not Intended for Diagnostic or Therapeutic Use. [1]
This guide provides immediate and essential safety and logistical information for handling 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine (CAS No. 23126-82-1).[1][2][3] Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on safety data for structurally similar chemicals, including other nitro- and chloro-substituted pyrimidines. These related compounds are known to cause skin, eye, and respiratory irritation.[4][5][6] Cautious handling in a controlled laboratory environment is imperative.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure when handling this compound. The following table summarizes the required protective gear based on best practices for similar chemical compounds.[7][8][9][10]
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Standard laboratory practice to protect against splashes and airborne particles. A face shield offers an additional layer of protection.[7][8] |
| Skin Protection | Nitrile or neoprene gloves (double-gloving recommended), and a chemically resistant lab coat. | Prevents direct skin contact.[7] Regularly inspect gloves for tears or contamination and change them frequently. The lab coat should be fully buttoned. |
| Respiratory Protection | NIOSH-approved N95 dust mask or a higher-level respirator (e.g., Particulate Air-Purifying Respirator - PAPR). | Necessary when handling the powder form to avoid the inhalation of dust particles.[7] Use in a well-ventilated area or a chemical fume hood is also required.[7][9][10] |
| Foot Protection | Closed-toe chemical-resistant footwear. | Protects feet from spills. For handling larger quantities, one-piece, pull-on boots made of natural rubber may be appropriate.[8] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is critical for user safety and experimental integrity.
1. Engineering Controls and Preparation:
-
Designate a specific area for handling, weighing, and preparing solutions of this chemical, preferably within a certified chemical fume hood.[7][9][10]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[7][10]
-
Verify that all necessary PPE is available and in good condition.
2. Handling and Solution Preparation:
-
Before handling, put on all required PPE as detailed in the table above.
-
To minimize dust generation, carefully weigh the solid compound on a tared weigh boat inside the fume hood.[7][9]
-
When preparing solutions, slowly add the solid to the solvent to avoid splashing.
3. Cleanup:
-
After handling, decontaminate all surfaces, glassware, and equipment that came into contact with the chemical using an appropriate solvent and cleaning materials.
-
Dispose of all contaminated materials as outlined in the disposal plan below.[7]
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid Waste | All solid waste, including contaminated gloves, weigh boats, and paper towels, should be placed in a clearly labeled, sealed container for hazardous chemical waste.[7][9] |
| Liquid Waste | Unused solutions containing this compound should be collected in a labeled, sealed container for hazardous liquid waste. Do not pour any of this chemical down the drain.[7] |
| Container Disposal | Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.[7] |
Emergency Procedures
In the event of exposure or a spill, follow these procedures immediately.
| Incident | Emergency Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5][8] |
| Skin Contact | Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes.[4][5] Seek medical attention if irritation persists.[8] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5][8] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][8] |
| Spill | Evacuate the area. Wear appropriate PPE and absorb the spill with an inert material. Collect the contaminated material into a sealed, labeled container for hazardous waste disposal. Decontaminate the spill area.[7] |
Diagrams
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response plan for spills and personal exposure.
References
- 1. scbt.com [scbt.com]
- 2. calpaclab.com [calpaclab.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

